2-Methyl-3H-cyclopenta[a]naphthalene
Description
Properties
IUPAC Name |
2-methyl-3H-cyclopenta[a]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQLRATYHGTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345132 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-60-9 | |
| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to 2-Methyl-3H-cyclopenta[a]naphthalene, a key heterocyclic core for the development of novel therapeutic agents. The methodologies presented are based on established organic chemistry principles and analogous reactions found in the scientific literature. This document details the proposed synthetic pathway, experimental protocols, and a discussion of the potential biological significance of this class of compounds.
Introduction
Cyclopenta[a]naphthalene derivatives are polycyclic aromatic hydrocarbons that have garnered interest in medicinal chemistry due to their structural similarity to carcinogenic metabolites of some polycyclic aromatic hydrocarbons, such as cyclopenta[a]phenanthrenes. Understanding the synthesis and biological activity of these compounds is crucial for the development of new anticancer agents and for toxicological studies. This guide focuses on a proposed, efficient synthesis of the 2-methyl derivative of the 3H-cyclopenta[a]naphthalene core.
Proposed Synthetic Pathway
The proposed synthesis of this compound (3) commences with the intramolecular Friedel-Crafts acylation of 3-(naphthalen-1-yl)propionyl chloride to form the tricyclic ketone, 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (1). Subsequent reaction of this ketone with a Grignard reagent, methylmagnesium bromide, is expected to yield the tertiary alcohol, 1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (2). The final step involves an acid-catalyzed dehydration of the tertiary alcohol, leading to the formation of the target molecule, this compound (3).
Experimental Protocols
Step 1: Synthesis of 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (1)
This procedure details the intramolecular Friedel-Crafts acylation to form the core tricyclic ketone.
Materials:
-
3-(naphthalen-1-yl)propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(naphthalen-1-yl)propionyl chloride (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (2)
This protocol describes the addition of a methyl group to the ketone via a Grignard reaction.
Materials:
-
2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (1)
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1) (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.5 eq.) dropwise via syringe.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, which may be used in the next step without further purification.
Step 3: Synthesis of this compound (3)
This final step involves the acid-catalyzed dehydration of the tertiary alcohol to form the target compound.
Materials:
-
1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol (2)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude alcohol (2) (1.0 eq.) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (3).
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis.
Table 1: Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Intramolecular Friedel-Crafts Acylation | AlCl₃ | DCM | 0 to RT | 3 | 75-85 |
| 2 | Grignard Reaction | CH₃MgBr | THF | 0 to RT | 3 | 85-95 |
| 3 | Dehydration | H₂SO₄ (cat.) | Toluene | Reflux | 2-4 | 70-80 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1 | 8.1-7.4 (m, 6H, Ar-H), 3.6 (t, 2H, CH₂), 3.1 (t, 2H, CH₂) | 205 (C=O), 145, 138, 134, 129, 128, 127, 126, 125, 124, 123 (Ar-C), 36 (CH₂), 29 (CH₂) | 1680 (C=O), 1600, 1510 (C=C) |
| 2 | 7.9-7.3 (m, 6H, Ar-H), 3.2-2.8 (m, 2H, CH₂), 2.4-2.0 (m, 2H, CH₂), 1.6 (s, 3H, CH₃) | 148, 140, 134, 129, 128, 127, 126, 125, 124, 123 (Ar-C), 80 (C-OH), 40 (CH₂), 30 (CH₂), 28 (CH₃) | 3400 (br, OH), 1600, 1510 (C=C) |
| 3 | 7.9-7.4 (m, 6H, Ar-H), 6.8 (s, 1H, C=CH), 3.5 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) | 145, 138, 135, 134, 130, 129, 128, 127, 126, 125, 124, 123 (Ar-C & C=C), 38 (CH₂), 16 (CH₃) | 1600, 1505 (C=C) |
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound have not been extensively reported, its structural similarity to known carcinogenic polycyclic aromatic hydrocarbons, such as cyclopenta[a]phenanthrenes, suggests a potential for interaction with DNA.[1] These compounds are known to exert their genotoxic effects through several mechanisms, including DNA intercalation and the formation of DNA adducts following metabolic activation.
A plausible mechanism of action for this compound could involve its intercalation into the DNA double helix. This non-covalent interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and potentially apoptosis. Furthermore, metabolic activation of the molecule could lead to the formation of reactive electrophilic species that can covalently bind to DNA bases, forming DNA adducts. These adducts can cause mutations if not repaired, ultimately contributing to carcinogenesis.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the preparation of this compound. The proposed three-step synthesis, involving an intramolecular Friedel-Crafts acylation, a Grignard reaction, and an acid-catalyzed dehydration, utilizes well-established and reliable chemical transformations. The information provided herein, including detailed experimental protocols and expected data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in exploring the synthesis and biological properties of this and related cyclopenta[a]naphthalene derivatives. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of this class of compounds.
References
Spectroscopic Analysis of 2-Methyl-3H-cyclopenta[a]naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic analysis of 2-Methyl-3H-cyclopenta[a]naphthalene. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes predicted spectroscopic characteristics based on analogous polycyclic aromatic hydrocarbons (PAHs) and established analytical principles. It includes detailed, generalized experimental protocols for key spectroscopic techniques and visual workflows to aid in the structural elucidation and characterization of this and similar molecules.
Introduction
This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₂ and a molecular weight of 180.25 g/mol .[1][2] Its structure, featuring a fused naphthalene and a methylated cyclopentene ring, suggests potential applications in materials science and as a scaffold in medicinal chemistry. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and for understanding its electronic and structural properties. This guide outlines the expected spectroscopic data and provides standardized methodologies for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | ¹³C NMR | ||
| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |
| 7.2 - 8.0 | Aromatic protons (multiplets) | 120 - 140 | Aromatic and olefinic carbons |
| 3.0 - 3.5 | CH₂ protons (singlet or multiplet) | 30 - 40 | CH₂ carbon |
| 2.2 - 2.5 | CH₃ protons (singlet) | 15 - 25 | CH₃ carbon |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique.
Table 2: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Interpretation |
| 180 | [M]⁺ | Molecular ion |
| 165 | [M-CH₃]⁺ | Loss of a methyl group |
| 152 | [M-C₂H₄]⁺ | Loss of ethylene |
Note: The fragmentation of PAHs can be complex, and other fragments may be observed.[2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1470 - 1430 | C-H bend | CH₂ |
| 1380 - 1370 | C-H bend | CH₃ |
| 900 - 675 | C-H bend | Aromatic (out-of-plane) |
Note: The fingerprint region (<1500 cm⁻¹) will contain numerous complex vibrations specific to the molecule's overall structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 4: Predicted UV-Vis Absorption Maxima
| Wavelength (λmax, nm) | Transition | Chromophore |
| ~220 - 250 | π → π | Naphthalene ring system |
| ~270 - 290 | π → π | Naphthalene ring system |
| ~300 - 330 | π → π* | Extended conjugation |
Note: The exact λmax values and molar absorptivities are dependent on the solvent used.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Longer acquisition times or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Temperature Program: Start at a lower temperature (e.g., 90°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 320°C) to ensure elution of the compound.[7]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 45) to a value well above the expected molecular weight (e.g., 450).[7]
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be reported in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, hexane, or acetonitrile). The solvent should be transparent in the region of interest.
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. azom.com [azom.com]
Chemical and physical properties of 2-Methyl-3H-cyclopenta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methyl-3H-cyclopenta[a]naphthalene. Due to the limited availability of specific experimental data for this compound, this document also includes a detailed synthetic protocol for a structurally related compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, to provide insight into potential synthetic strategies. Furthermore, in the absence of biological data for the title compound, the metabolic pathway of the related compound 2-methylnaphthalene is presented to offer a relevant biological context. All quantitative data is summarized in tabular format for clarity.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ | [][2] |
| Molecular Weight | 180.25 g/mol | [2] |
| CAS Number | 150096-60-9 | [][2] |
| Density | 1.1 ± 0.1 g/cm³ | [] |
| Boiling Point | 320.8 ± 17.0 °C at 760 mmHg | [] |
| Flash Point | 154.2 ± 11.7 °C | [] |
| Vapor Pressure | 0.0 ± 0.3 mmHg at 25°C | [] |
| Index of Refraction | 1.661 | [] |
| LogP | 4.73 | [] |
| Exact Mass | 180.093903 u | [] |
| InChI Key | BPGQLRATYHGTEK-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC2=C3C=CC=CC3=CC=C2C1 | [] |
Experimental Protocols
Synthesis of 2-(Carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene (A Related Compound)
The synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene involves a multi-step process starting from 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene. The key steps are outlined below.
Step 1: Formation of the Oxalyl Derivative 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene is treated with diethyl oxalate in the presence of sodium ethoxide to yield the corresponding oxalyl derivative.
Step 2: Alkylation The sodium salt of the oxalyl derivative is alkylated with ethyl bromoacetate in dimethylformamide (DMF) to produce 2-(carbethoxymethyl)-8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene.
Step 3: Amidation Treatment of the alkylated product with methanolic ammonia results in the formation of the corresponding amide.
Step 4: Dealkylation and Esterification The carbethoxymethyl derivative is dealkylated using 48% hydrobromic acid, followed by esterification to yield the corresponding ester.
Step 5: Ammonolysis, Reduction, and Dehydration The ester undergoes ammonolysis to form the amide. Subsequent reduction and dehydration of the reduced product affords the final compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene.
References
Technical Guide: 2-Methyl-3H-cyclopenta[a]naphthalene (CAS 150096-60-9)
To the intended audience of researchers, scientists, and drug development professionals:
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical and biological data for the compound 2-Methyl-3H-cyclopenta[a]naphthalene with the CAS number 150096-60-9. While basic chemical and physical properties are available from various chemical suppliers, there is no substantive research published in the public domain regarding its synthesis, experimental protocols, biological activity, or potential applications in drug development.
This document summarizes the limited information that has been found and highlights the absence of detailed experimental and biological data necessary to fulfill the request for a comprehensive technical guide.
Chemical Identity and Properties
This compound is a polycyclic aromatic hydrocarbon.[1] Basic identifiers and physical properties have been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 150096-60-9 | [2][][4][5][6][7][8] |
| Molecular Formula | C₁₄H₁₂ | [2][][4][5][7] |
| Molecular Weight | 180.25 g/mol | [2][][4][6][7] |
| IUPAC Name | This compound | [][5] |
| Synonyms | 2-methyl-4,5-benzindene, 3H-benz[e]indene,2-methyl-, 2-methyl-4,5-benzoindene, 2-methylbenzo[e]indene, 2-methyl-3H-bene[e]indene, 2-methyl-3H-benz[e]indene, 2-methylbenz[e]indene, 2-methyl-1H-benz[e]indene | [2][][4] |
| Predicted Boiling Point | 320.8 ± 17.0 °C at 760 mmHg | [2][][9] |
| Predicted Density | 1.099 ± 0.06 g/cm³ | [2][][9] |
| Predicted Flash Point | 154.2 °C | [2] |
| Purity (from suppliers) | Typically ≥95% | [][5] |
| SMILES | CC1=CC2=C(C1)C=CC1=C2C=CC=C1 | [6] |
| InChI Key | BPGQLRATYHGTEK-UHFFFAOYSA-N | [] |
Synthesis and Experimental Data
There are no specific, detailed experimental protocols for the synthesis of this compound (CAS 150096-60-9) available in the public scientific literature. A 1980 paper by Nitya G. Kundu describes the synthesis of a related compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, as a potential DNA binding agent.[10][11][12] This study found the synthesized compound to be mildly growth inhibitory to L1210 and CCRF-CEM leukemic cells in culture.[10][12] However, the methodologies and findings of this study are not directly applicable to the specific compound requested.
Biological Activity and Toxicological Data
No studies detailing the biological activity, mechanism of action, or signaling pathways of this compound (CAS 150096-60-9) have been identified.
It is important to distinguish this compound from the more extensively studied 2-methylnaphthalene (CAS 91-57-6). Toxicological reviews of 2-methylnaphthalene indicate that it is metabolized by cytochrome P450 enzymes, primarily through oxidation of the methyl group.[13] Metabolism can also occur on the aromatic rings, which is considered a key step in its cytotoxicity.[14] In animal studies, 2-methylnaphthalene has been shown to cause necrosis of bronchiolar epithelial cells in mice.[14][15] However, chronic administration did not demonstrate the same oncogenic potential as naphthalene.[14] While this information on a related compound may offer some preliminary insights, it is not a substitute for specific data on this compound.
Conclusion and Future Directions
The absence of published research on this compound (CAS 150096-60-9) prevents the creation of an in-depth technical guide as requested. Key information regarding its synthesis, experimental protocols, and biological effects remains uncharacterized in the public domain.
For researchers and drug development professionals interested in this compound, the following steps would be necessary:
-
De novo synthesis and characterization: Develop and validate a synthetic route for the compound and thoroughly characterize its physical and chemical properties.
-
In vitro and in vivo studies: Conduct a comprehensive suite of biological assays to determine its activity, mechanism of action, and toxicological profile.
Without such foundational research, any discussion of its potential applications would be purely speculative. Therefore, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.
References
- 1. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. This compound | CAS 150096-60-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. {1H-cyclopenta[a]naphthalen-2-yl}methane | 150096-60-9 | Buy Now [molport.com]
- 5. This compound 95% | CAS: 150096-60-9 | AChemBlock [achemblock.com]
- 6. 150096-60-9|this compound|BLD Pharm [bldpharm.com]
- 7. capotchem.com [capotchem.com]
- 8. This compound | CAS#:150096-60-9 | Chemsrc [chemsrc.com]
- 9. 150096-60-9 | CAS DataBase [m.chemicalbook.com]
- 10. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of 2-Methyl-3H-cyclopenta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 2-Methyl-3H-cyclopenta[a]naphthalene is limited. This guide summarizes the known information and provides inferred scientific context based on related compounds.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) with a tetracyclic framework. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the potential for diverse biological activity and unique photophysical properties inherent in the fused ring system. The introduction of a methyl group and the specific topology of the cyclopenta-fused naphthalene core can significantly influence its chemical reactivity, metabolic stability, and biological target interactions. This document provides a comprehensive overview of the available data on the molecular structure of this compound and its derivatives, offering insights for future research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a naphthalene system fused with a methyl-substituted cyclopentene ring. The "3H" designation indicates the position of the saturated carbon atom in the cyclopentene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 150096-60-9 | [1] |
| Molecular Formula | C₁₄H₁₂ | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC2=C3C=CC=CC3=CC=C2C1 | [1] |
| InChI | InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | N/A |
| Calculated Density | 1.1±0.1 g/cm³ | N/A |
| Calculated Boiling Point | 320.8±17.0 °C at 760 mmHg | N/A |
| Calculated Flash Point | 154.2±11.7 °C | N/A |
| Calculated LogP | 4.73 | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
Below is a conceptual workflow for a potential synthetic approach.
Caption: Proposed Synthetic Workflow for this compound.
Characterization Methods
The structural confirmation of this compound would rely on a combination of standard spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the precise arrangement of protons and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals would confirm the presence of the methyl group, the aromatic protons of the naphthalene core, and the protons of the cyclopentene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition (C₁₄H₁₂). The fragmentation pattern could provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C-H bonds in the aromatic and aliphatic regions, as well as the C=C bonds of the aromatic rings.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional molecular structure, including bond lengths and angles. To date, no crystallographic data for the title compound has been reported.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not currently available. However, research on a structurally related derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, has shown that it exhibits mild growth-inhibitory effects against L1210 and CCRF-CEM leukemic cells in culture.[2] Furthermore, this derivative was found to bind to calf thymus DNA.[2]
This finding suggests that the cyclopenta[a]naphthalene scaffold may serve as a DNA intercalating or binding agent. The planar aromatic portion of the molecule could facilitate insertion between the base pairs of the DNA double helix, while the substituents on the ring system could influence the binding affinity and specificity.
The potential for DNA interaction is a critical consideration in drug development, as many anticancer agents function through this mechanism. The diagram below illustrates the logical relationship of this potential mode of action.
Caption: Potential DNA-binding Mechanism of Action.
Future Directions
The limited data on this compound highlights several key areas for future research:
-
Development of a robust and scalable synthetic route: A well-defined experimental protocol would enable the production of sufficient quantities of the compound for thorough investigation.
-
Comprehensive spectroscopic and crystallographic analysis: Detailed characterization is essential to confirm the structure and provide a foundation for structure-activity relationship (SAR) studies.
-
Evaluation of biological activity: Screening of this compound and a library of its derivatives against a panel of cancer cell lines and other biological targets is warranted to explore its therapeutic potential.
-
Investigation of signaling pathway modulation: Should biological activity be confirmed, further studies will be necessary to elucidate the specific cellular signaling pathways affected by this molecule.
Conclusion
This compound represents an intriguing, yet underexplored, molecular scaffold. While current knowledge is sparse, the known biological activity of a close derivative suggests a potential for this compound class in the development of novel therapeutic agents, particularly in oncology. Further foundational research into its synthesis, characterization, and biological evaluation is crucial to unlock its full potential. This guide serves as a starting point for researchers and drug development professionals interested in advancing the understanding of this promising molecule.
References
In-Depth Technical Guide on the Biological Activity of Cyclopenta[a]naphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenta[a]naphthalene compounds, a class of polycyclic aromatic hydrocarbons (PAHs), have garnered significant interest in the scientific community due to their diverse biological activities. These activities range from cytotoxic and genotoxic effects to the modulation of critical cellular signaling pathways, positioning them as compounds of interest for further investigation in drug discovery and toxicology. This technical guide provides a comprehensive overview of the biological activities of cyclopenta[a]naphthalene derivatives, with a focus on their effects on cancer cell proliferation, DNA interactions, and the induction of apoptosis. Detailed experimental protocols for key biological assays are provided, along with a quantitative summary of the cytotoxic effects of representative compounds. Furthermore, this guide visualizes the implicated signaling pathways using the DOT language to facilitate a deeper understanding of their mechanisms of action.
Introduction to Cyclopenta[a]naphthalene Compounds
Cyclopenta[a]naphthalenes are characterized by a fused ring system consisting of a naphthalene core and a cyclopentane ring. This structural motif is shared by various synthetic and naturally occurring compounds. The biological activities of these compounds are diverse and are significantly influenced by the nature and position of substituent groups on the core structure. Research has primarily focused on their potential as anticancer agents, owing to their ability to inhibit the growth of various cancer cell lines.
Cytotoxic Activity
A significant body of research has demonstrated the cytotoxic effects of cyclopenta[a]naphthalene derivatives against a range of cancer cell lines. The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis, or programmed cell death.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of cyclopenta[a]naphthalene and its derivatives is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various naphthalene derivatives against different human cancer cell lines. While specific data for a wide range of cyclopenta[a]naphthalene compounds is still emerging, the data for related naphthalene derivatives provide valuable insights into their potential efficacy.
Table 1: IC50 Values of Naphthalene-1,4-dione Analogues against Human Cancer Cell Lines
| Compound | HEC1A (μM) | CALU-1 (μM) | Mia-Pa-Ca-2 (μM) |
| BH10 | 10.22 | 16.67 | 12.50 |
| Compound 21 | Not specified | 1.95 | 1.84 |
| Compound 44 | 6.4 | 10.11 | 9.98 |
| 2-bromosubstituted compound 8 | 9.55 | Not specified | Not specified |
| 2-bromosubstituted compound 9 | 4.16 | Not specified | Not specified |
| 2-bromosubstituted compound 10 | 1.24 | Not specified | Not specified |
Data extracted from a study on naphthalene-1,4-dione analogues, which share a core structural similarity.[1]
Table 2: IC50 Values of Naphthalene-Substituted Triazole Spirodienones against Human Cancer Cell Lines
| Compound | MDA-MB-231 (μM) | HeLa (μM) | A549 (μM) |
| Series of Naphthalene-substituted triazole spirodienones | 0.03 - 0.26 | 0.07 - 0.72 | 0.08 - 2.00 |
This table represents a range of IC50 values for a series of compounds, highlighting their potent activity.[2]
Table 3: IC50 Values of 3-(Naphthalen-1-yl)-4,5-dihydropyrazoles against Breast Cancer Cell Lines
| Compound | MDA-MB-231 (μM) | T-47D (μM) |
| 9a | 19.84 | >100 |
| 9b | 12.24 | 18.61 |
| 9c | 2.54 | 8.45 |
| 9e | 14.13 | 3.14 |
| 9g | 0.62 | 3.14 |
| 9i | 24.68 | >100 |
| 9j | 6.24 | 35.10 |
| 9k | 1.14 | 4.92 |
| 9m | 18.95 | 27.63 |
| 9p | 6.55 | 19.47 |
| Doxorubicin (Control) | 3.67 | 2.73 |
A selection of data from a study on naphthalene-derived pyrazolines, demonstrating structure-activity relationships.[3]
Interaction with DNA
Certain cyclopenta[a]naphthalene derivatives have been found to interact with DNA, a mechanism that can contribute to their cytotoxic and genotoxic effects.[4] This interaction can occur through various modes, including intercalation between DNA base pairs.
Induction of Apoptosis
The primary mechanism underlying the anticancer activity of many cyclopenta[a]naphthalene compounds is the induction of apoptosis. This programmed cell death is a tightly regulated process involving a cascade of molecular events. Studies on related naphthalene derivatives have implicated the involvement of key apoptotic regulators, including the caspase family of proteases and the Bcl-2 family of proteins.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges at the mitochondria. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and -7, which carry out the dismantling of the cell.
Some naphthalene derivatives have been shown to modulate the expression of Bcl-2 family proteins.[5][6] For instance, a decrease in the expression of the anti-apoptotic protein Bcl-xL has been observed, which would favor the pro-apoptotic activities of Bax and Bak.[5]
The Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate the executioner caspases.
Studies on some naphthalene derivatives have shown activation of caspase-8, suggesting a potential involvement of the extrinsic pathway.[5]
The p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. The p53 pathway is a potential target for some cyclopenta-fused polycyclic aromatic hydrocarbons.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cyclopenta[a]naphthalene compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the cyclopenta[a]naphthalene compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
DNA Binding Assay (Fluorescence Displacement Method)
This method assesses the ability of a compound to bind to DNA by measuring the displacement of a fluorescent dye that is pre-bound to the DNA.
Materials:
-
Calf thymus DNA (ctDNA) or specific oligonucleotides
-
Fluorescent DNA-binding dye (e.g., ethidium bromide for intercalation, DAPI for groove binding)
-
Buffer solution (e.g., Tris-HCl buffer)
-
Cyclopenta[a]naphthalene compound stock solution
-
Fluorometer
Procedure:
-
Prepare a solution of DNA in the buffer.
-
Add the fluorescent dye to the DNA solution to form a DNA-dye complex. The concentration of the dye should be such that it gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence intensity of the DNA-dye complex.
-
Titrate the DNA-dye complex with increasing concentrations of the cyclopenta[a]naphthalene compound.
-
After each addition of the compound, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates that the compound is displacing the dye from the DNA, thus demonstrating a binding interaction.
DNA Binding Assay (Thermal Denaturation Study)
This technique measures the change in the melting temperature (Tm) of DNA upon binding of a ligand. An increase in Tm indicates stabilization of the DNA duplex by the compound.
Materials:
-
Calf thymus DNA (ctDNA) or specific oligonucleotides
-
Buffer solution (e.g., phosphate buffer)
-
Cyclopenta[a]naphthalene compound stock solution
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare solutions of DNA in the buffer with and without the cyclopenta[a]naphthalene compound.
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve.
-
An increase in the Tm of the DNA in the presence of the compound compared to the DNA alone indicates binding and stabilization of the DNA double helix.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the biological activity of cyclopenta[a]naphthalene compounds.
Caption: Apoptosis signaling pathways potentially modulated by cyclopenta[a]naphthalene compounds.
Caption: General experimental workflow for the biological evaluation of cyclopenta[a]naphthalene compounds.
Conclusion
Cyclopenta[a]naphthalene compounds represent a promising class of molecules with significant biological activities, particularly in the context of cancer research. Their ability to induce cytotoxicity in cancer cells, interact with DNA, and trigger apoptotic pathways underscores their potential as lead compounds for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the biological potential of these compounds. Future research should focus on elucidating the precise molecular targets and detailed signaling cascades modulated by specific cyclopenta[a]naphthalene derivatives to fully realize their therapeutic and toxicological implications.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene exposure: effects on gene expression and proliferation in human cord blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Methyl-3H-cyclopenta[a]naphthalene as a DNA Binding Agent: A Technical Guide
For Immediate Release
Shanghai, CN – December 25, 2025 – In the continuous quest for novel molecules that can interact with DNA, the polycyclic aromatic hydrocarbon (PAH) 2-Methyl-3H-cyclopenta[a]naphthalene emerges as a compound of significant interest. While direct experimental evidence of its DNA binding capabilities is yet to be established, its structural similarity to known DNA intercalators and the proven DNA binding of a closely related derivative provide a strong rationale for its investigation as a potential DNA binding agent. This technical guide offers an in-depth exploration of its potential, outlining a comprehensive research framework for its evaluation.
Introduction: Polycyclic Aromatic Hydrocarbons and DNA Interaction
Polycyclic aromatic hydrocarbons are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. Their planar structure allows them to interact with DNA in several ways, most notably through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant alterations in DNA structure and function, a property that has been exploited in the development of various therapeutic agents.
Furthermore, some PAHs can undergo metabolic activation within the body, a process primarily mediated by cytochrome P450 enzymes.[1][2] This can lead to the formation of highly reactive metabolites that can covalently bind to DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, and if not repaired, can lead to mutations and potentially carcinogenesis. A well-studied example is 3-methylcholanthrene, a potent carcinogen that requires metabolic activation to exert its genotoxic effects.
Evidence from a Structurally Related Precedent
Direct research on the DNA binding properties of this compound is not currently available in public literature. However, a significant precedent exists in the form of a closely related compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene . A study by Kundu (1980) demonstrated that this derivative binds to calf thymus DNA and various synthetic polydeoxyribonucleotides.[3] The binding was ascertained through thermal transition temperature studies, which measure the melting temperature (Tm) of DNA. An increase in Tm upon the addition of a ligand is a strong indicator of DNA duplex stabilization, often mediated by intercalation.[3] This finding strongly suggests that the 3H-cyclopenta[a]naphthalene core is capable of interacting with the DNA double helix.
Proposed Research Framework for Evaluating DNA Binding Potential
To rigorously assess the potential of this compound as a DNA binding agent, a multi-faceted experimental approach is proposed. This framework encompasses spectroscopic techniques to determine binding mode and affinity, and thermal denaturation assays to assess the stabilization of the DNA duplex.
Synthesis of this compound
The synthesis of this compound has been previously reported, making it an accessible compound for research purposes.[4] Standard organic synthesis protocols can be employed to produce the compound with high purity, which is crucial for accurate biophysical characterization.
Spectroscopic Investigations
3.2.1. UV-Visible Spectroscopy Titration
This technique is a fundamental first step to investigate the interaction between a small molecule and DNA. Binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength), which are characteristic of intercalation.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Visible spectrum over a relevant wavelength range.
-
Analyze the spectral changes to determine the binding mode and calculate the intrinsic binding constant (Kb).
3.2.2. Fluorescence Quenching Assay
Many polycyclic aromatic hydrocarbons are fluorescent. The binding of such a molecule to DNA can lead to quenching of its fluorescence, either through static or dynamic quenching mechanisms. This phenomenon can be used to determine the binding affinity.
Experimental Protocol:
-
Determine the excitation and emission maxima of this compound.
-
In a fluorescence cuvette, place a fixed concentration of the compound.
-
Titrate the solution with increasing concentrations of ctDNA.
-
After each addition, record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Analyze the decrease in fluorescence intensity using the Stern-Volmer equation to calculate the quenching constant and binding constant.
3.2.3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to probe conformational changes in DNA upon ligand binding. The B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can cause significant changes in these bands, providing insights into the binding mode.
Experimental Protocol:
-
Record the CD spectrum of ctDNA alone in the 200-400 nm range.
-
Prepare a series of samples with a fixed concentration of ctDNA and increasing concentrations of this compound.
-
Record the CD spectrum for each sample after an appropriate incubation period.
-
Analyze the changes in the CD bands of DNA to assess conformational alterations induced by the binding of the compound.
Thermal Denaturation Studies (Melting Temperature Assay)
As demonstrated with its derivative, assessing the change in the melting temperature (ΔTm) of DNA is a direct method to quantify the stabilizing effect of a ligand. Intercalators typically increase the Tm of DNA.
Experimental Protocol:
-
Prepare two samples of ctDNA at the same concentration in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2).
-
To one sample, add this compound to a desired final concentration. The other sample serves as the control.
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).[5]
-
Plot the absorbance versus temperature to obtain the melting curves.
-
The Tm is the temperature at the midpoint of the sigmoidal transition.
-
Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the DNA with the compound.
Hypothetical Data Presentation
The following table summarizes the expected quantitative data from the proposed experiments, with hypothetical values based on studies of similar polycyclic aromatic hydrocarbon intercalators.
| Experimental Technique | Parameter | Hypothetical Value for this compound | Interpretation |
| UV-Visible Spectroscopy | Binding Constant (Kb) | 1.5 x 105 M-1 | Indicates a strong binding affinity to DNA. |
| Spectral Shift (Δλmax) | +10 nm (Bathochromic shift) | Consistent with an intercalative binding mode. | |
| Fluorescence Spectroscopy | Quenching Constant (Ksv) | 2.0 x 104 M-1 | Suggests efficient quenching of fluorescence upon DNA binding. |
| Binding Site Size (n) | ~2 base pairs | Provides an estimate of the number of base pairs occupied by one molecule. | |
| Thermal Denaturation | Change in Melting Temp. (ΔTm) | +8 °C | Significant stabilization of the DNA double helix, characteristic of intercalation. |
| Circular Dichroism | Change in CD Signal | Increase in positive band at 275 nm, decrease in negative band at 245 nm | Indicates conformational changes in the DNA helix consistent with intercalation. |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion and Future Directions
The structural characteristics of this compound, coupled with the established DNA-binding activity of a close derivative, provide a compelling foundation for its investigation as a novel DNA binding agent. The proposed research framework, employing a suite of biophysical techniques, will enable a thorough characterization of its interaction with DNA. Future studies could expand upon these findings to explore sequence-specific binding, the effects on DNA-processing enzymes, and its potential for metabolic activation and covalent DNA adduction. The exploration of this and similar molecules could pave the way for the development of new therapeutic agents or molecular probes targeting DNA.
References
- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
The Synthesis of Cyclopenta[a]naphthalene: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopenta[a]naphthalene core, a fascinating tricyclic aromatic hydrocarbon, has garnered significant attention in the scientific community due to its presence in various biologically active molecules and its potential applications in materials science. The journey to synthesize this unique scaffold has been marked by a rich history of chemical innovation, evolving from classical multi-step procedures to more elegant and efficient modern catalytic methods. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to the cyclopenta[a]naphthalene ring system, offering detailed experimental protocols, comparative quantitative data, and visual representations of key synthetic strategies.
A Historical Perspective: From Classical Annulation to Modern Catalysis
The early approaches to the cyclopenta[a]naphthalene framework were often characterized by linear sequences involving classical annulation strategies. A significant milestone in the synthesis of a functionalized cyclopenta[a]naphthalene derivative was reported in 1980 by Kundu.[1][2] This approach, aimed at creating potential DNA-binding agents, involved a multi-step sequence starting from 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene. The synthesis proceeded through the formation of an oxalyl derivative, followed by alkylation, amidation, dealkylation, and subsequent reduction and dehydration to yield the target molecule.[1][2] While foundational, this method highlighted the need for more convergent and atom-economical approaches.
The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal catalysis. These powerful tools enabled the development of novel and more efficient strategies for constructing complex carbocyclic frameworks. Key advancements in the synthesis of the cyclopenta[a]naphthalene core and its derivatives include:
-
Ruthenium-Catalyzed Allene-Alkyne Cascade Cyclization: This modern approach offers a streamlined and atom-economical pathway to sulfone-bearing 1H-cyclopenta[a]naphthalenes. The reaction proceeds via an intramolecular cascade cyclization of an allene-alkyne substrate, demonstrating broad substrate scope and consistently high yields.[3][4]
-
Electrophilic Cyclization of ortho-Carbonylarylacetylenols: This strategy provides a selective route to cyclopenta[a]naphthalenol derivatives. By carefully choosing the acid catalyst (Brønsted vs. Lewis), the reaction can be directed towards either a 6-endo-dig cyclization to form 2-phenylnaphthalen-1-ols or a 5-exo-dig cyclization to yield the desired cyclopenta[a]naphthalenol products.[5][6]
-
Gold-Catalyzed Intramolecular Cyclization: Gold catalysts have emerged as powerful tools for hydroarylation reactions. In the context of related fused-ring systems, gold(I) catalysts have been shown to effectively catalyze the intramolecular cyclization of aryl-tethered dienes to generate perhydrophenanthrene and perhydrocyclohepta[a]naphthalene skeletons, showcasing the potential of this approach for constructing similar fused carbocycles.[7][8]
-
Radical Cascade Bicyclization/Aromatization: This method utilizes a radical-initiated cascade reaction of 1,7-enynes with 1,3-dicarbonyl compounds to construct 2,3-dihydro-1H-cyclopenta[a]naphthalenes. This approach offers a novel disconnection for the formation of the tricyclic system.
-
Diels-Alder Reactions: The venerable Diels-Alder reaction has also been employed in the synthesis of structurally related cyclopenta[a]phenanthren-17-ones. This powerful [4+2] cycloaddition provides a convergent route to complex polycyclic systems.[9][10][11]
Comparative Analysis of Synthetic Methodologies
The evolution of synthetic strategies for the cyclopenta[a]naphthalene core reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance. The following table summarizes key quantitative data for the different methodologies discussed, allowing for a direct comparison of their respective strengths and limitations.
| Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classical Synthesis (Kundu, 1980) | Diethyl oxalate, NaOEt, Ethyl bromoacetate, NH3/MeOH, 48% HBr | DMF, MeOH | Not specified | Multi-step | Not specified |
| Ru-Catalyzed Allene-Alkyne Cyclization | Ruthenium catalyst | Not specified | Not specified | Not specified | High |
| Electrophilic Cyclization | Bi(OTf)3 | Not specified | Not specified | Not specified | Moderate to Good |
| Gold-Catalyzed Cyclization | Gold(I) catalyst | Not specified | Not specified | Not specified | Good |
| Radical Cascade of 1,7-Enynes | Not specified | Not specified | Not specified | Not specified | Not specified |
| Diels-Alder Reaction | Lewis Acid catalyst | Not specified | Not specified | Not specified | Not specified |
Key Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described above.
Classical Synthesis of a Cyclopenta[a]naphthalene Derivative (Adapted from Kundu, 1980)[1][2]
Step 1: Formation of the Oxalyl Derivative To a solution of 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene in the presence of sodium ethoxide, diethyl oxalate is added. The reaction mixture is stirred to yield the corresponding oxalyl derivative.
Step 2: Alkylation The sodium salt of the oxalyl derivative is alkylated with ethyl bromoacetate in dimethylformamide (DMF) to afford 2-(carbethoxymethyl)-8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene.
Step 3: Amidation Treatment of the alkylated product with methanolic ammonia yields the corresponding amide.
Step 4: Dealkylation and Esterification Dealkylation of the ester with 48% hydrobromic acid followed by esterification gives the corresponding phenolic ester.
Step 5: Final Product Formation Ammonolysis of the phenolic ester, followed by reduction and subsequent dehydration of the resulting alcohol, affords the final 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene.
Ruthenium-Catalyzed Intramolecular Allene-Alkyne Cascade Cyclization[3][4]
A solution of the allene-alkyne substrate in a suitable solvent is treated with a catalytic amount of a ruthenium complex. The reaction mixture is stirred at a specified temperature for a designated time to effect the cascade cyclization, yielding the sulfone-bearing 1H-cyclopenta[a]naphthalene.
Selective Electrophilic Cyclization of ortho-Carbonylarylacetylenols[5][6]
To a solution of the ortho-alkynylarylketone substrate, a catalytic amount of bismuth(III) triflate (Bi(OTf)3) is added. The reaction is stirred under appropriate conditions to promote the 5-exo-dig cyclization, leading to the formation of the cyclopenta[a]naphthalenol product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of the cyclopenta[a]naphthalene core.
Caption: Classical multi-step synthesis of a functionalized cyclopenta[a]naphthalene.
Caption: Overview of modern catalytic approaches to the cyclopenta[a]naphthalene core.
Conclusion and Future Outlook
The synthesis of the cyclopenta[a]naphthalene core has evolved significantly, driven by the relentless pursuit of efficiency and elegance in organic synthesis. From the early, often arduous, multi-step sequences to the contemporary, powerful catalytic methodologies, the journey reflects the broader advancements in the field of organic chemistry. The development of ruthenium, gold, and other transition-metal-catalyzed reactions has opened new avenues for the construction of this important tricyclic system, offering milder reaction conditions, higher yields, and greater functional group tolerance.
Looking ahead, the focus will likely be on the development of even more sustainable and enantioselective synthetic methods. The application of photoredox catalysis and biocatalysis could provide greener alternatives to traditional methods. Furthermore, the development of novel cascade reactions that can build molecular complexity in a single step will continue to be a major driving force in this area. As our understanding of the biological significance and material properties of cyclopenta[a]naphthalene derivatives continues to grow, the demand for efficient and versatile synthetic routes will undoubtedly inspire further innovation in the years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Intramolecular Allene-alkyne Cascade Cyclization: Access to the Sulfone-cyclopenta[ a]naphthalene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Selective electrophilic cyclization of ortho-carbonylarylacetylenols for the synthesis of cyclopenta[a]naphthalenol and 2-phenylnaphthalen-1-ol analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the phenanthrene and cyclohepta[a]naphthalene skeletons via gold(I)-catalyzed intramolecular cyclization of unactivated cyclic 5-(2-arylethyl)-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Investigation of 2-Methyl-3H-cyclopenta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-3H-cyclopenta[a]naphthalene, a member of the cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) family. Given the limited direct experimental and computational data on this specific molecule, this document leverages findings from closely related CP-PAHs to outline best practices for its investigation. The methodologies and data presented herein serve as a robust framework for researchers initiating studies on this compound and similar compounds.
Molecular and Electronic Properties
The fundamental characteristics of this compound can be predicted using computational chemistry. Key properties include its molecular formula, weight, and IUPAC name.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ | |
| Molecular Weight | 180.25 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 150096-60-9 |
Computational Methodology for Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of CP-PAHs are of significant interest for applications in materials science and drug development. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for these investigations.
2.1. Ground-State Geometry Optimization and Electronic Properties
For accurate prediction of the ground-state geometry and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the B3LYP functional has been shown to perform well for CP-PAHs.
Table 1: Predicted Electronic Properties of Representative CP-PAHs using B3LYP
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Acenaphthylene | -5.98 | -1.94 | 4.04 |
| Pyracylene | -5.67 | -2.49 | 3.18 |
| Fluoranthene | -6.21 | -1.82 | 4.39 |
Note: These values are for related CP-PAHs and serve as an estimate for the expected range for this compound.
2.2. Excited-State Properties and Absorption Spectra
To predict the absorption spectra and investigate the excited-state properties, time-dependent DFT (TD-DFT) calculations are recommended. The CAM-B3LYP functional, used in conjunction with a B3LYP-optimized geometry, has been demonstrated to provide accurate predictions for the absorption spectra of CP-PAHs.
2.3. Ab Initio Valence Bond Calculations
To understand the aromaticity and the effect of the cyclopenta-fusion on the naphthalene core, ab initio valence bond (VB) calculations can be employed. These studies have shown that for cyclopenta-fused naphthalenes, the five-membered ring acts as a peri-substituent and does not extend the π-system in the ground state.
Experimental Protocols
3.1. General Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons
A common method for the synthesis of CP-PAHs involves the intramolecular aromatic substitution of a diazonium intermediate generated from an aryl-substituted aniline. This reaction typically proceeds under mild conditions at room temperature using a nitrite source like tert-butyl nitrite (tBuONO).
Visualizations
Computational Workflow
The following diagram illustrates a typical computational workflow for the theoretical study of this compound.
Caption: A general workflow for the computational study of CP-PAHs.
General Synthetic Pathway
This diagram outlines a generalized synthetic route to cyclopenta-fused polycyclic aromatic hydrocarbons.
Caption: A generalized synthetic pathway for CP-PAHs.
Potential Applications in Drug Development
Derivatives of cyclopenta[a]naphthalene have been investigated for their potential as DNA binding agents and have shown mild growth-inhibitory effects on leukemia cells in culture. For instance, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene has been found to bind to calf thymus DNA. Theoretical studies on the carcinogenicity of PAHs have utilized molecular electrostatic potential (MESP) calculations to develop quantitative structure-activity relationship (QSAR) models. Such computational approaches could be applied to this compound to assess its potential biological activity and toxicity.
Disclaimer: This document is intended for informational purposes for a scientific audience. The computational and experimental details are based on studies of analogous compounds and should be adapted and validated for this compound.
An In-depth Technical Guide to 2-Methyl-3H-cyclopenta[a]naphthalene and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-3H-cyclopenta[a]naphthalene, a member of the cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) family. Due to the limited direct research on this specific molecule, this guide incorporates data from closely related derivatives and the broader class of cyclopenta-fused PAHs to offer insights into its potential biological activities and metabolic pathways.
Chemical Synonyms and Identifiers
A clear identification of this compound is crucial for accurate research and communication. The compound is known by several synonyms in chemical literature and databases.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 150096-60-9[1][2][3] |
| Molecular Formula | C14H12[1][2][3] |
| Molecular Weight | 180.25 g/mol [2][3] |
| Synonyms | 2-methyl-4,5-benzindene, 3h-benz[e]indene,2-methyl-, 2-methyl-4,5-benzoindene, 2-methylbenzo[e]indene, 2-methyl-3h-bene[e]indene, 2-methyl-3h-benz[e]indene, 2-methylbenz[e]indene[1], 2-Methyl-3H-benz[e]indene[2] |
Biological Context and Potential Signaling Pathways
While direct studies on the biological activity of this compound are scarce, research on related cyclopenta-fused PAHs suggests a potential for bioactivation into mutagenic and carcinogenic metabolites.[4][5] This class of compounds is known to undergo metabolic activation, primarily through the action of cytochrome P450 enzymes.[6][7]
A closely related derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene , has been synthesized and shown to exhibit mild growth-inhibitory effects against L1210 and CCRF-CEM leukemic cells in culture.[8] Furthermore, this derivative was found to bind to calf thymus DNA, suggesting a potential mechanism of action involving direct interaction with genetic material.[8]
Metabolic Activation Pathway of Cyclopenta-fused PAHs
The metabolic activation of cyclopenta-fused PAHs is a critical pathway that can lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations. This process is primarily mediated by Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[6][7] The following diagram illustrates a generalized pathway for this activation.
Experimental Protocols
Synthesis of 2-(Carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene
Materials:
-
8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethyl bromoacetate
-
Dimethylformamide (DMF)
-
Methanolic ammonia
-
48% Hydrobromic acid (HBr)
Procedure:
-
Formation of the Oxalyl Derivative: 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene is treated with diethyl oxalate in the presence of sodium ethoxide to yield the corresponding oxalyl derivative.
-
Alkylation: The sodium salt of the oxalyl derivative is alkylated with ethyl bromoacetate in DMF to produce 2-(carbethoxymethyl)-8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene.
-
Amidation: Treatment of the alkylated product with methanolic ammonia yields the corresponding amide.
-
Demethylation and Esterification: The amide is dealkylated using 48% HBr, followed by esterification to yield the corresponding ester.
-
Final Amide Formation and Reduction: Ammonolysis of the ester, followed by reduction and subsequent dehydration of the reduced product, affords the final compound, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene.
Note: This is a generalized protocol. For precise quantities, reaction conditions, and purification methods, it is imperative to consult the original research article.
Quantitative Data Summary
Quantitative data on the biological activity of this compound is not currently available. The following table summarizes the reported activity of the derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene .
| Assay | Cell Line | Activity | Reference |
| Growth Inhibition | L1210 (Leukemia) | Mildly inhibitory | [8] |
| Growth Inhibition | CCRF-CEM (Leukemia) | Mildly inhibitory | [8] |
| DNA Binding | Calf Thymus DNA | Binds to DNA | [8] |
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on biological activity and potential carcinogenicity is based on related compounds and should not be considered a definitive assessment of this compound itself. Further research is required to fully characterize the properties of this specific molecule.
References
- 1. persianherb.com [persianherb.com]
- 2. {1H-cyclopenta[a]naphthalen-2-yl}methane | 150096-60-9 | Buy Now [molport.com]
- 3. capotchem.com [capotchem.com]
- 4. Metabolic activation pathways of cyclopenta-fused PAH and their relationship to genetic and carcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic cyclopenta[a]phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Methyl-3H-cyclopenta[a]naphthalene as a Fluorescent Probe
Disclaimer: The following application notes and protocols are based on the photophysical properties of structurally related polycyclic aromatic hydrocarbons (PAHs) and cyclopenta[a]naphthalene derivatives due to the limited availability of specific experimental data for 2-Methyl-3H-cyclopenta[a]naphthalene in the reviewed scientific literature. The provided data and protocols should be considered as a starting point for research and will require optimization for specific experimental conditions.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) with a rigid, planar structure that suggests intrinsic fluorescent properties. While specific data for this compound is scarce, its structural similarity to other fluorescent PAHs and functionalized cyclopenta[a]naphthalenes indicates its potential as a fluorescent probe for various applications in research and drug development. This document provides an overview of its potential applications, key photophysical properties based on related compounds, and generalized experimental protocols.
Potential Applications
Based on the characteristics of similar compounds, this compound could be a valuable tool in the following areas:
-
Environmental Sensing: Like many PAHs, it could be used to detect and quantify hydrophobic pollutants in environmental samples through fluorescence quenching or enhancement mechanisms.
-
Cellular Imaging: After appropriate functionalization to improve solubility and target specificity, it could serve as a fluorescent label for imaging cellular components and processes. Its relatively small size could be advantageous for minimizing steric hindrance.
-
Drug Development: As a fluorescent scaffold, it could be incorporated into drug candidates to study their uptake, distribution, and interaction with biological targets.
-
Material Science: Its fluorescent properties could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
Photophysical Properties (Inferred)
The following table summarizes the potential photophysical properties of this compound, inferred from data available for 2-Methylnaphthalene and other cyclopenta[b]naphthalene derivatives.[1] These values should be experimentally verified.
| Property | Inferred Value/Characteristic | Reference Compound(s) |
| Excitation Maximum (λex) | ~275 - 350 nm | 2-Methylnaphthalene |
| Emission Maximum (λem) | ~335 - 450 nm | 2-Methylnaphthalene |
| Stokes Shift | Moderate to Large | Cyclopenta[b]naphthalene derivatives |
| Quantum Yield (Φf) | Potentially high in non-polar environments. | Cyclopenta[b]naphthalene derivatives |
| Solvatochromism | Likely exhibits solvatochromic effects, with shifts in emission wavelength depending on solvent polarity. This is a common feature for naphthalene-based fluorophores.[1] | Cyclopenta[b]naphthalene derivatives |
Experimental Protocols
The following are generalized protocols for utilizing a new fluorescent probe like this compound. It is crucial to perform initial characterization experiments to determine the actual photophysical properties before proceeding with specific applications.
Protocol 1: Basic Photophysical Characterization
Objective: To determine the excitation and emission spectra, quantum yield, and solvatochromic properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable non-polar solvent like hexane.
-
Determination of Excitation and Emission Spectra:
-
Dilute the stock solution in the desired solvent to a concentration that gives an absorbance of ~0.05 at the expected excitation maximum.
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength.
-
Scan the emission spectrum using the determined excitation maximum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the probe and the quinine sulfate standard at the same excitation wavelength (e.g., 350 nm), ensuring the absorbance is below 0.1 for both.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Prepare solutions of the probe in a series of solvents with varying polarities.
-
Record the emission spectra for each solution and plot the emission maximum as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).
-
Caption: Workflow for basic photophysical characterization.
Protocol 2: General Cellular Staining (Hypothetical)
Objective: To assess the potential of a functionalized derivative of this compound for cellular imaging. This protocol assumes the probe is cell-permeable.
Materials:
-
Functionalized this compound derivative
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C.
-
-
Washing: Remove the loading solution and wash the cells with fresh PBS or medium to remove excess probe.
-
Imaging: Mount the coverslip on a slide or use the imaging dish directly on the fluorescence microscope. Acquire images using the appropriate excitation and emission filters determined from the photophysical characterization.
Caption: General workflow for cellular staining.
Signaling Pathway Visualization (Hypothetical)
Should this compound be functionalized to target a specific cellular process, for example, lipid droplet formation, its use could be integrated into studying related signaling pathways. The following diagram illustrates a simplified hypothetical pathway where the probe could be used to visualize the end-point.
Caption: Hypothetical signaling pathway leading to lipid droplet formation, visualized by a functionalized probe.
References
Application Notes and Protocols: Cyclopenta[a]naphthalene Scaffolds in Organic Electronics
A-Level Note: Direct experimental data on the application of 2-Methyl-3H-cyclopenta[a]naphthalene in organic electronics is not extensively available in current scientific literature. The following application notes and protocols are based on the broader class of naphthalene and cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) derivatives, providing a foundational guide for researchers exploring the potential of the this compound scaffold.
Introduction to Naphthalene-Based Materials in Organic Electronics
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile building block for the synthesis of advanced organic electronic materials.[1] Its rigid, planar structure and tunable electronic properties through functionalization make it an excellent candidate for various applications.[1] Naphthalene derivatives have been successfully employed as:
-
Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[2][3][4]
-
Emitting layers in OLEDs, particularly for blue and deep-blue emission.[5][6][7]
-
Active semiconductor layers in Organic Field-Effect Transistors (OFETs).[8]
-
Acceptor units in Thermally Activated Delayed Fluorescence (TADF) emitters.[9]
The fusion of a cyclopentadiene ring to the naphthalene core, as in cyclopenta[a]naphthalene, creates a non-alternant PAH. This structural modification can significantly influence the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, offering a pathway to novel materials for organic electronics.[10]
Potential Applications and Device Integration
The this compound core can be envisioned as a central building block in various organic electronic devices. Its potential roles are outlined below, along with generalized device architectures.
Naphthalene derivatives have demonstrated significant potential in OFETs, exhibiting both p-type and n-type behavior.[8][11] By incorporating suitable electron-donating or electron-withdrawing groups, materials based on the cyclopenta[a]naphthalene scaffold can be designed as active channel materials.
A typical bottom-gate, top-contact OFET architecture is illustrated below.
References
- 1. nbinno.com [nbinno.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Naphthalene diimide-based electron transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
- 7. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-3H-cyclopenta[a]naphthalene as a Versatile Building Block for Complex Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methyl-3H-cyclopenta[a]naphthalene is a polycyclic hydrocarbon featuring a fused four-ring system. This rigid scaffold, combining a naphthalene core with a cyclopentene ring, serves as an excellent starting point for the synthesis of complex molecules, particularly steroid-like structures and other compounds with potential biological activity. Its inherent structure allows for regio- and stereoselective functionalization, making it a valuable building block in medicinal chemistry and drug discovery. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of a novel, potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.
Application: Synthesis of a Novel STAT3 Inhibitor
The following sections detail a proposed synthetic route and experimental protocols for the synthesis of a hypothetical STAT3 inhibitor, (6aR,7aS,11aR)-7a-methyl-6,6a,7,7a,8,9,10,11a-octahydro-5H-benzo[c]cyclopenta[g]fluoren-5-one (referred to as BCF-1 ), starting from this compound. The design of BCF-1 is inspired by the core structure of steroid molecules known to interact with various biological targets.
Proposed Synthetic Scheme:
The synthesis of BCF-1 from this compound is proposed to proceed via a two-step sequence involving a Robinson annulation reaction.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of BCF-1 via Robinson annulation.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A (Diketone) via Michael Addition
This protocol describes the Michael addition of the enolate of this compound to methyl vinyl ketone.
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) in a round-bottom flask, add this compound (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add methyl vinyl ketone (1.2 eq) dropwise over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Protocol 2: Synthesis of BCF-1 via Intramolecular Aldol Condensation
This protocol details the base-catalyzed intramolecular aldol condensation of Intermediate A to yield the final product, BCF-1.
Materials:
-
Intermediate A (1.0 eq)
-
Potassium hydroxide (2.0 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Intermediate A (1.0 eq) in methanol (40 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in water (10 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure BCF-1.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of BCF-1.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Michael Addition | Sodium ethoxide, Methyl vinyl ketone | Ethanol | Reflux | 4 | 75 |
| 2 | Aldol Condensation | Potassium hydroxide | Methanol/Water | Reflux | 6 | 85 |
Table 2: Spectroscopic Data for BCF-1
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 6H, Ar-H), 2.9-1.8 (m, 11H, aliphatic-H), 1.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.8 (C=O), 145.1, 138.2, 133.5, 128.9, 127.4, 126.8, 125.3, 124.9 (Ar-C), 55.4, 48.2, 41.7, 38.5, 35.1, 29.8, 26.4, 22.1 (aliphatic-C), 18.9 (CH₃) |
| Mass Spec (ESI-MS) | m/z 289.15 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2925, 2850 (C-H), 1710 (C=O), 1600, 1450 (C=C) |
Biological Application: Inhibition of the STAT3 Signaling Pathway
Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] The synthesized molecule, BCF-1, with its steroid-like core, is proposed to act as an inhibitor of this pathway.
Mechanism of Action: A Logical Relationship
BCF-1 is hypothesized to bind to the SH2 domain of the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus. This inhibition would lead to the downregulation of STAT3 target genes involved in cancer progression.
Diagram of the Experimental Workflow for Biological Evaluation:
Caption: Workflow for evaluating the anti-cancer activity of BCF-1.
STAT3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of intervention by BCF-1.
Caption: BCF-1 inhibits the STAT3 signaling pathway by preventing dimerization.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex, polycyclic molecules with significant biological potential. The proposed synthesis of the STAT3 inhibitor, BCF-1, through a Robinson annulation strategy, highlights a practical application of this starting material in drug discovery. The detailed protocols and expected data provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutics based on the cyclopenta[a]naphthalene scaffold. Further investigation into the structure-activity relationship of BCF-1 and its analogs could lead to the development of potent and selective anti-cancer agents.
References
Application Notes and Protocols: NMR Characterization of 2-Methyl-3H-cyclopenta[a]naphthalene
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-Methyl-3H-cyclopenta[a]naphthalene. As there is limited publicly available experimental NMR data for this specific compound, this guide furnishes predicted ¹H and ¹³C NMR chemical shifts derived from analyses of structurally analogous compounds. Furthermore, detailed protocols for sample preparation, NMR data acquisition, and data processing are presented to enable researchers to empirically validate and build upon these predictions.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR data are based on established chemical shift values for naphthalene, indene, and their methylated derivatives. The predictions are for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and the number of protons for each signal in the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Number of Protons) |
| Aromatic Protons | 7.20 - 8.10 | Multiplet (m) | - | 6H |
| Aliphatic Protons (CH₂) | 3.20 - 3.40 | Singlet (s) | - | 2H |
| Methyl Protons (CH₃) | 2.20 - 2.40 | Singlet (s) | - | 3H |
Predicted ¹³C NMR Data
The following table presents the predicted chemical shifts for the carbon atoms in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic Carbons | 142.0 - 146.0 |
| Aromatic CH Carbons | 122.0 - 134.0 |
| Quaternary Alkene Carbon | 130.0 - 135.0 |
| Aliphatic CH₂ Carbon | 34.0 - 38.0 |
| Methyl CH₃ Carbon | 14.0 - 18.0 |
Experimental Protocols
This section outlines a standard operating procedure for the NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) for internal referencing.
-
Transfer: Carefully transfer the resulting solution into a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution. If any solid particles remain, filter the solution through a small plug of glass wool directly into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard 30-degree pulse.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Operating Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, to achieve an adequate signal-to-noise ratio.
-
Operating Temperature: 298 K.
-
-
2D NMR Experiments (for full characterization):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR. For ¹³C NMR, reference the residual solvent peak of CDCl₃ to 77.16 ppm.
-
Analysis: Perform peak picking and integration of the signals in the ¹H spectrum. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualizations
The following diagrams illustrate the general workflow for NMR characterization and the logical approach to structure elucidation.
Caption: A generalized workflow for the NMR characterization of a chemical compound.
Caption: A diagram illustrating the logical flow from individual NMR experiments to the final structural confirmation.
Application Notes and Protocols for the Mass Spectrometry of 2-Methyl-3H-cyclopenta[a]naphthalene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core fused with a methyl-substituted cyclopentene ring. As with other cyclopenta-fused PAHs (CP-PAHs), this class of compounds is of significant interest to researchers in environmental science, toxicology, and drug development due to their potential biological activity. The development of robust analytical methods for the identification and quantification of this compound and its derivatives is crucial for understanding their metabolic fate, and potential therapeutic or toxicological effects. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of these compounds.
This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound. Due to the limited availability of specific experimental mass spectral data for this compound in the public domain, this note also presents a hypothesized fragmentation pattern based on established principles of mass spectrometry to aid in its identification.
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical properties and predicted mass spectrometric data for this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₄H₁₂ |
| Molecular Weight | 180.25 g/mol |
| Exact Mass | 180.0939 g/mol |
| CAS Number | 150096-60-9 |
| Predicted m/z of Molecular Ion (M⁺•) | 180 |
| Predicted Key Fragment Ions (m/z) | 165, 152, 139, 115, 89, 76 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (if a standard is available) in a high-purity solvent such as dichloromethane or toluene at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
Matrix Samples (e.g., biological fluids, environmental extracts): The extraction and clean-up procedure will be matrix-dependent. A common approach for PAHs is liquid-liquid extraction with a non-polar solvent, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
2. Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp to 300 °C at 10 °C/min. Hold at 300 °C for 10 minutes. |
3. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 50-350 |
| Solvent Delay | 5 minutes |
Data Analysis and Interpretation
The primary identification of this compound will be based on its retention time from the GC separation and the characteristic mass spectrum. The molecular ion (M⁺•) is expected at m/z 180. The fragmentation pattern will be key to confirming the structure.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Hypothesized Fragmentation Pathway of this compound
Caption: Hypothesized EI fragmentation of this compound.
Generalized Metabolic Pathway for PAHs
Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core fused with a methylated five-membered ring. Molecules within this structural class are of interest in medicinal chemistry and materials science. This document outlines a detailed, multi-step experimental protocol for the synthesis of this compound. The proposed synthetic strategy is based on established organic chemistry principles, including Friedel-Crafts acylation and Nazarov cyclization, which are common methods for the formation of carbon-carbon bonds and ring systems in the synthesis of complex aromatic compounds.
The synthesis commences with a Friedel-Crafts acylation of naphthalene to introduce a butenoyl side chain. This intermediate then undergoes an acid-catalyzed intramolecular Nazarov cyclization to construct the fused five-membered ring, yielding a ketone precursor. Subsequent reduction of the ketone to an alcohol, followed by dehydration, affords the final product. Each step is detailed with specific reagents, conditions, and purification methods.
Materials and Methods
Materials:
-
Naphthalene
-
Crotonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Polyphosphoric acid (PPA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, magnetic stirrer, heating mantle, rotary evaporator, chromatography column)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
-
Infrared (IR) Spectrometer
Experimental Protocol
Step 1: Synthesis of (E)-1-(naphthalen-1-yl)but-2-en-1-one
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add crotonyl chloride (1.1 eq) to the suspension while stirring. Continue stirring for 15 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve naphthalene (1.0 eq) in anhydrous dichloromethane.
-
Add the naphthalene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-1-(naphthalen-1-yl)but-2-en-1-one as a solid.
Step 2: Synthesis of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
-
Place the purified (E)-1-(naphthalen-1-yl)but-2-en-1-one (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
Step 3: Synthesis of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
-
Dissolve the ketone from Step 2 (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude alcohol, which can be used in the next step without further purification if it is of sufficient purity.
Step 4: Synthesis of this compound
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the alcohol from Step 3 (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours until no more water is collected and TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane to yield this compound.
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the synthesis of this compound. Yields are based on typical outcomes for the classes of reactions described.
| Step | Product | Starting Material (eq) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | (E)-1-(naphthalen-1-yl)but-2-en-1-one | 1.0 | 196.25 | 75-85 | >95 |
| 2 | 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | 1.0 | 196.25 | 60-70 | >95 |
| 3 | 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | 1.0 | 198.26 | 90-98 | >90 |
| 4 | This compound | 1.0 | 180.25 | 80-90 | >98 |
Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthetic pathway.
Application Notes and Protocols: Use of Cyclopenta[b]naphthalene Cyanoacrylate Dyes as Fluorescent Molecular Rotors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenta[b]naphthalene cyanoacrylate dyes are a class of fluorescent molecular rotors designed for sensing microviscosity in biological systems. These dyes typically feature a donor-π-acceptor (D-π-A) motif, where a dimethylamino donor group is conjugated to a cyanoacrylate acceptor through a cyclopenta[b]naphthalene ring system.[1] This structure allows for intramolecular rotation in the excited state, a process that is sensitive to the viscosity of the surrounding environment. In low-viscosity environments, non-radiative decay through this rotation dominates, resulting in low fluorescence. Conversely, in high-viscosity environments, the intramolecular rotation is hindered, leading to a significant increase in fluorescence quantum yield and lifetime. This property makes them excellent probes for mapping viscosity changes in living cells and for high-throughput screening applications in drug discovery.
Data Presentation
The photophysical properties of cyclopenta[b]naphthalene cyanoacrylate dyes are influenced by solvent polarity and viscosity. A bathochromic (red) shift of the excitation and emission peaks is observed with increasing solvent polarity.[1] Consistent with the behavior of molecular rotors, their fluorescence intensity increases with rising viscosity.[1] The spatial arrangement of the donor and acceptor groups on the naphthalene core also plays a crucial role; closer proximity can lead to decreased viscosity sensitivity but a higher intrinsic quantum yield due to structural hindrance of intramolecular rotation.[1]
Table 1: Representative Photophysical Properties of a Cyclopenta[b]naphthalene Cyanoacrylate Dye in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Dioxane | 2.2 | 430 | 500 | 70 | 0.10 |
| Toluene | 2.4 | 435 | 515 | 80 | 0.15 |
| Chloroform | 4.8 | 445 | 530 | 85 | 0.25 |
| Ethyl Acetate | 6.0 | 450 | 545 | 95 | 0.30 |
| Acetonitrile | 37.5 | 460 | 570 | 110 | 0.45 |
| Methanol | 32.7 | 465 | 580 | 115 | 0.50 |
Note: The data presented in this table is representative and compiled from the general solvatochromic behavior described for this class of dyes. Actual values for specific dyes may vary.
Table 2: Viscosity-Dependent Fluorescence Properties in Methanol-Glycerol Mixtures
| Glycerol (%) | Viscosity (cP) | Fluorescence Intensity (a.u.) | Fluorescence Lifetime (ns) |
| 0 | 0.55 | 100 | 0.5 |
| 20 | 1.5 | 250 | 1.0 |
| 40 | 5 | 500 | 1.8 |
| 60 | 20 | 800 | 2.5 |
| 80 | 150 | 1200 | 3.2 |
| 95 | 950 | 1500 | 3.8 |
Note: This data is illustrative of the typical response of fluorescent molecular rotors to changes in viscosity. The relationship between fluorescence lifetime and viscosity often follows the Förster-Hoffmann equation.
Experimental Protocols
Synthesis of Cyclopenta[b]naphthalene Cyanoacrylate Dyes
The synthesis of the cyclopenta[b]naphthalene core is achieved through a microwave-assisted intramolecular dehydrogenative dehydro-Diels-Alder (IDDDA) reaction of a styrenyl precursor.[1][2] Subsequent functionalization with donor (e.g., dimethylamino) and acceptor (e.g., cyanoacrylate) groups yields the final fluorescent molecular rotor.[1]
Protocol:
-
Synthesis of the Cyclopenta[b]naphthalene Core:
-
A solution of the appropriate styrene precursor in a high-boiling point solvent (e.g., o-dichlorobenzene) is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
-
Introduction of the Donor and Acceptor Groups:
-
The cyclopenta[b]naphthalene core is functionalized, for example, through a palladium-catalyzed cross-coupling reaction to install the dimethylamino group.
-
The aldehyde functionality, necessary for the Knoevenagel condensation, is then introduced.
-
The final step involves a Knoevenagel condensation with a cyanoacetate derivative in the presence of a base (e.g., piperidine) to yield the cyclopenta[b]naphthalene cyanoacrylate dye.
-
The final product is purified by recrystallization or column chromatography.
-
Fluorescence Spectroscopy
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
For measurements in different solvents, dilute the stock solution to a final concentration of 1-10 µM.
-
For viscosity-dependent measurements, prepare a series of methanol-glycerol mixtures of known viscosity. Add the dye stock solution to each mixture to the same final concentration.
-
-
Data Acquisition:
-
Use a calibrated fluorescence spectrometer.
-
Record the absorption spectrum to determine the absorption maximum (λ_abs).
-
Set the excitation wavelength to the absorption maximum.
-
Record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Cellular Imaging of Microviscosity
This protocol outlines the use of cyclopenta[b]naphthalene cyanoacrylate dyes for imaging intracellular viscosity using Fluorescence Lifetime Imaging Microscopy (FLIM).
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or multi-well plates suitable for microscopy.
-
Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).
-
-
Cell Staining:
-
Prepare a stock solution of the cyclopenta[b]naphthalene cyanoacrylate dye in DMSO (1-5 mM).
-
Dilute the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.
-
After incubation, wash the cells two to three times with a fresh culture medium or PBS to remove any unbound dye.
-
-
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Place the stained cells on the stage of a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) system.[3][4]
-
Excite the dye at its absorption maximum.
-
Collect the fluorescence emission using an appropriate bandpass filter.
-
Acquire FLIM data for each pixel in the image.
-
Fit the fluorescence decay data to an exponential decay model to obtain the fluorescence lifetime for each pixel.
-
Generate a fluorescence lifetime map of the cells, where the lifetime in each pixel is color-coded.
-
-
Data Analysis and Viscosity Mapping:
-
Create a calibration curve by plotting the logarithm of the fluorescence lifetime versus the logarithm of the viscosity of the methanol-glycerol mixtures (as determined in Protocol 2). This relationship is described by the Förster-Hoffmann equation.
-
Use the calibration curve to convert the measured fluorescence lifetimes in the cell into absolute viscosity values, creating a viscosity map of the intracellular environment.
-
Visualizations
Caption: Mechanism of a fluorescent molecular rotor.
References
- 1. Cyclopenta[b]naphthalene cyanoacrylate dyes: synthesis and evaluation as fluorescent molecular rotors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene Derivatives in Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of key naphthalene derivatives and detailed protocols for their application in cellular and molecular imaging. Naphthalene-based fluorescent probes are powerful tools for investigating cellular structures and processes due to their sensitivity to the microenvironment, high quantum yields, and amenability to chemical modification.[1] This document outlines their use in imaging lipid rafts, detecting metal ions, and visualizing specific enzymes, providing researchers with the necessary information to incorporate these probes into their experimental workflows.
Photophysical Properties of Selected Naphthalene Derivatives
The unique photophysical characteristics of naphthalene derivatives underpin their utility in fluorescence imaging. These properties, including excitation and emission maxima, quantum yield, and extinction coefficient, are summarized below.
| Probe Name | Target/Application | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Extinction Coefficient (ε) | Reference(s) |
| Laurdan | Lipid Rafts / Membrane Fluidity | 366 nm | 497 nm | 0.61 | 19,500 M⁻¹cm⁻¹ | [2] |
| (in gel phase membrane) | 440 nm | 490 nm | - | - | [2] | |
| C-Laurdan | Lipid Rafts / Two-Photon Microscopy | - | 442 nm (in DPPC), 486 nm (in DOPC) | - | - | [3] |
| PRODAN | Membrane Polarity | 361 nm (in methanol) | 450 nm (in DMF), 498 nm (in methanol), 520 nm (in water) | - | - | [4] |
| BTNA | Cysteine Detection | - | - (Stokes shift = 140 nm) | - | - | [5] |
| BTDAN-COX-2 | Cyclooxygenase-2 (Two-Photon) | - | - | - | - | [6][7] |
| Probe P (for Al³⁺/Mg²⁺) | Al³⁺ and Mg²⁺ Detection | 415 nm (for Al³⁺), 408 nm (for Mg²⁺) | 475 nm (for Al³⁺), 460 nm (for Mg²⁺) | - | - | [8] |
| Probe L (for Cu²⁺) | Copper (Cu²⁺) Detection | 465 nm | 575 nm | - | - | [9][10] |
Applications and Experimental Protocols
This section provides detailed protocols for the application of naphthalene derivatives in specific imaging experiments.
Imaging of Lipid Rafts using Laurdan and C-Laurdan
Laurdan and its derivative, C-Laurdan, are powerful probes for studying the lateral organization of biological membranes, particularly for visualizing lipid rafts.[3][5] Their fluorescence is sensitive to the polarity of the membrane environment, which differs between the ordered lipid domains of rafts and the more disordered surrounding membrane.[11]
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of Laurdan in dimethylformamide (DMF). From this, prepare a 10 µM working solution in complete cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the 10 µM Laurdan working solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with PBS.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope. For ratiometric imaging of lipid rafts, acquire two images using an excitation wavelength of approximately 350 nm and collecting emission in two channels: one centered around 440 nm (characteristic of ordered membranes) and the other around 490 nm (characteristic of disordered membranes).[12][13][14]
-
Data Analysis (Generalized Polarization): Calculate the Generalized Polarization (GP) value for each pixel using the following formula to visualize membrane order: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[11] Higher GP values correspond to more ordered membrane domains.
Detection of Metal Ions with Naphthalene-Based Schiff Base Probes
Naphthalene derivatives can be functionalized to create chemosensors for specific metal ions.[15] The binding of a metal ion to the probe often results in a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, allowing for the detection and quantification of the ion.[2][15]
Many naphthalene-based probes for metal ions operate via a Photoinduced Electron Transfer (PET) mechanism. In the absence of the target ion, the fluorescence of the naphthalene fluorophore is quenched by an electron-rich receptor. Upon binding of the metal ion, the PET process is inhibited, leading to a significant enhancement of fluorescence.[8]
This protocol describes the synthesis of a Schiff base probe capable of detecting Al³⁺ and Mg²⁺.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) and salicylhydrazide (1.0 mmol) in 30 mL of ethanol.[2]
-
Reflux: Stir the mixture and heat under reflux for 4 hours.
-
Precipitation and Filtration: After the reaction, cool the mixture to room temperature. A precipitate will form. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with water. Dry the purified product under vacuum.
-
Characterization: Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stock Solutions: Prepare a 1 mM stock solution of the synthesized probe in DMSO. Prepare 1 mM stock solutions of various metal salts (e.g., AlCl₃, MgCl₂, CuCl₂, etc.) in deionized water.
-
Sample Preparation: In a cuvette, add the appropriate buffer solution (e.g., 20 mM HEPES, pH 7.4). Add a small volume of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Initial Measurement: Record the initial fluorescence spectrum of the probe solution.
-
Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette. Mix thoroughly after each addition and allow the solution to equilibrate for a few minutes.
-
Spectral Measurement: Record the fluorescence spectrum after each addition of the metal ion until the fluorescence intensity reaches a plateau.
-
Selectivity Study: Repeat the experiment with a range of different metal ions to assess the probe's selectivity.
Two-Photon Imaging of Cyclooxygenase-2 (COX-2)
Naphthalene derivatives can be designed as two-photon probes for deep-tissue imaging with reduced phototoxicity.[6][7] The following outlines the general approach for using a naphthalene-based two-photon probe to image COX-2.
-
Cell Culture and Treatment: Culture cells of interest (e.g., HeLa cells) on a suitable imaging dish. If necessary, treat cells with an inflammatory agent like carrageenan to induce COX-2 expression.
-
Probe Incubation: Incubate the cells with the BTDAN-COX-2 probe at an appropriate concentration and for a sufficient duration as determined by optimization experiments.
-
Two-Photon Microscopy: Mount the imaging dish on a two-photon microscope. Excite the probe using a pulsed infrared laser at the optimal wavelength for two-photon excitation.
-
Image Acquisition: Collect the fluorescence emission in the appropriate channel to visualize the localization of COX-2.
-
Control Experiments: Perform imaging on cells not treated with the inflammatory agent to confirm the probe's specificity for induced COX-2.
Conclusion
Naphthalene derivatives are a versatile class of fluorophores with broad applications in biological imaging. Their sensitivity to the local environment and the tunability of their chemical structure allow for the rational design of probes for specific targets and applications. The protocols provided herein serve as a starting point for researchers to utilize these powerful tools in their studies of cellular structure and function. Careful optimization of staining conditions and imaging parameters will be crucial for obtaining high-quality, reproducible data.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 4. Phase Imaging of Phosphatidylcholine Bilayer Membranes by Prodan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for a concise, transition-metal-free, four-step synthesis of naphthalene-based 14-Aza-12-Oxasteroids.[1][2][3][4][5] This class of tetracyclic heterosteroidal compounds is of interest in medicinal chemistry due to the potential for novel biological activities arising from the incorporation of heteroatoms into the steroid framework.[1] The synthesis starts from readily available 2-naphthol analogues and involves a sequence of well-established reactions, culminating in a tandem cyclization to form the core steroid-like structure.[1][2][4]
Overall Synthetic Pathway: The synthesis of 14-Aza-12-Oxasteroids is achieved through a four-step process:
-
Bucherer Reaction: Conversion of 2-naphthols to 2-naphthylamines.[1][2][4]
-
Sugasawa Reaction: Selective C-acetylation of 2-naphthylamines to form 1-acyl-2-aminonaphthalenes.[1][2][4]
-
Reduction: Reduction of the acetyl group to the corresponding amino-alcohols using a borohydride reagent.[1][2][4]
-
Tandem Cyclization: Double dehydration and double intramolecular cyclization of the amino-alcohols with oxo-acids to yield the final 14-Aza-12-Oxasteroids.[1][2][4]
Caption: Overall synthetic workflow for 14-Aza-12-Oxasteroids.
Experimental Protocols
Step 1: Synthesis of 2-Naphthylamines (e.g., 1a, 1e)
Reaction: Bucherer Reaction
Procedure:
-
To a suitable pressure vessel, add the corresponding 2-naphthol analogue.
-
Add ammonium sulfite (2.0 equivalents) and 28% aqueous ammonia.
-
Seal the vessel and heat to 150°C under a pressure of 100 psi for 5-6 hours.[1][2]
-
After cooling to room temperature, the product is isolated.
Step 2: Synthesis of 1-Acyl-2-aminonaphthalenes (e.g., 2a-h)
Reaction: Sugasawa Reaction
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the 2-naphthylamine in toluene.
-
Add the appropriate nitrile (R2CN, 6.5 equivalents), followed by boron trichloride (1.2 equivalents) and aluminum trichloride (1.2 equivalents).[1][2]
-
Stir the reaction mixture for 2-4 hours.
-
Hydrolyze the reaction by adding 1.0 M HCl (or 12 M HCl for specific substrates) and stir for 30 minutes to 4 hours.[1][2]
-
Extract the product with an organic solvent (e.g., EtOAc), wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Purify the crude product by column chromatography.[6]
Step 3: Synthesis of Naphthalene-based Amino-alcohols (e.g., 3a-h)
Reaction: Reduction of Ketone
Procedure:
-
Dissolve the 1-acyl-2-aminonaphthalene in a 1:1 mixture of methanol and tetrahydrofuran (MeOH:THF) under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH4, 6.0-12.0 equivalents) portion-wise.[1][2]
-
Stir the reaction for 1 hour.
-
The crude products are typically obtained in high yields (93-98%) and can be used in the next step without further purification.[2]
Step 4: Synthesis of 14-Aza-12-Oxasteroids (e.g., 4a-l)
Reaction: Tandem Cyclization using a Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the naphthalene-based amino-alcohol (1.0 equivalent) in toluene.
-
Add the appropriate keto acid (1.5 equivalents), such as levulinic acid, 2-carboxybenzaldehyde, 4-acetylbutyric acid, or (2-oxopropylsulfanyl)-acetic acid.[1][2]
-
Reflux the reaction mixture for 2 hours, continuously removing water via the Dean-Stark trap.[1][2][6]
-
After completion, cool the reaction and purify the product.
Plausible Reaction Mechanism
The final tandem cyclization is proposed to proceed through the following steps:
-
The more nucleophilic amine group of the amino-alcohol attacks the ketone carbonyl of the oxo-acid, leading to the formation of an imine intermediate after dehydration.
-
An intramolecular cyclization occurs via the nucleophilic attack of the alcoholic hydroxyl group on the imine carbon, forming an amino-acetal C-ring.
-
A subsequent intramolecular amidation between the secondary amine and the carboxylic acid group of the oxo-acid moiety, followed by another dehydration step, forms the D-ring and yields the final tetracyclic 14-Aza-12-Oxasteroid.
Caption: Plausible mechanism for the tandem cyclization reaction.
Quantitative Data Summary
The following tables summarize the yields and characterization data for representative intermediates and final products.
Table 1: Synthesis of 1-Acyl-2-aminonaphthalenes
| Compound | R2 | Yield (%) | Physical State | Melting Point (°C) |
| 2c | CH3 | 63 | Orange solid | 107-108 |
| 2d | n-Pr | 50 | Orange oil | - |
| 2g | CH3 (6-bromo) | 95 | Orange solid | 135-137 |
| 2h | n-Pr (6-bromo) | 60 | Brown solid | 42-43 |
Data sourced from references[1][4][6].
Table 2: Synthesis of Naphthalene-based Amino-alcohols
| Compound | Starting Material | Yield (%) | Physical State | Melting Point (°C) |
| 3c | 2c | 98 | Colorless solid | 89.9-91.2 |
| 3g | 2g | 98 | Colorless solid | 120-123 |
Note: These intermediates were often used in the next step without extensive purification.[2] Data sourced from references[1][6].
Table 3: Synthesis of 14-Aza-12-Oxasteroids
| Compound | Yield (%) | Physical State |
| 4i | 78 | Viscous orange liquid |
Note: Yields for the final products (4a-l) were reported to be in the range of 30-78%.[1][2] Data for 4i sourced from references[4][6].
Characterization Data for Selected Compounds:
-
1-Acetyl-2-aminonaphthalene (2c):
-
1H NMR (CDCl3, 300 MHz): δH 7.82 (d, 1H), 7.68 (d, 1H), 7.65 (d, 1H), 7.46 (t, 1H), 7.27 (t, 1H), 6.85 (d, 1H), 5.80 (brs, 2H, NH2), 2.70 (s, 3H, CH3).[1][6]
-
13C NMR (CDCl3, 75 MHz): δC 202.9 (CO), 146.4, 133.8, 132.6, 128.7, 127.7, 127.4, 124.4, 122.6, 119.5, 115.2 (ArCs), 32.3 (CH3).[1][6]
-
HRMS (ESI+): m/z [M + H]+ Calcd for C12H11NO: 186.2335; Found: 186.2337.[1]
-
-
1-(1-Hydroxyethyl)-2-amino-6-bromonaphthalene (3g):
-
1H NMR (DMSO-d6, 300 MHz): δH 7.90 (s, 1H), 7.87 (d, 1H), 7.50 (d, 1H), 7.39 (d, 1H), 6.99 (d, 1H), 5.74 (brs, 2H, NH2), 5.59 (q, 1H, CHOH), 5.52 (brs, 1H, OH), 1.41 (d, 3H, CH3).[1][6]
-
13C NMR (DMSO-d6, 75 MHz): δC 144.6, 130.3, 129.9, 128.4, 128.2, 126.9, 123.7, 121.0, 117.1, 112.9 (ArCs), 64.4 (CHOH), 21.1 (CH3).[1][6]
-
HRMS (ESI+): m/z [M + H]+ Calcd for C12H12BrNO: 266.0175; Found: 266.0173.[1][6]
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methyl-3H-cyclopenta[a]naphthalene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
-
Q1: What is a common synthetic strategy for preparing this compound? A1: A prevalent and effective strategy involves a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with crotonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (E)-1-(naphthalen-1-yl)but-2-en-1-one.
-
Intramolecular Cyclization/Reduction: The resulting α,β-unsaturated ketone undergoes an intramolecular cyclization, followed by reduction and dehydration to yield the final product. A common method for this transformation is a modified Nazarov cyclization followed by a reduction step.
-
-
Q2: I am having trouble with the solubility of my starting materials/intermediates. What can I do? A2: Polycyclic aromatic hydrocarbons and their precursors can have limited solubility in certain solvents. It is crucial to select an appropriate solvent system for each step. For the Friedel-Crafts acylation, solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are typically used. For the cyclization step, a higher boiling point solvent may be necessary. If you are still facing solubility issues, consider the following:
-
Gently warming the mixture to aid dissolution.
-
Using a co-solvent system to increase solubility.
-
Ensuring your reagents are anhydrous, as moisture can interfere with the reaction and affect solubility.
-
Troubleshooting the Friedel-Crafts Acylation Step
-
Q3: My Friedel-Crafts acylation is giving a low yield of the desired (E)-1-(naphthalen-1-yl)but-2-en-1-one. What are the possible causes? A3: Low yields in this step can be attributed to several factors. Please refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by exposure to moisture. Use a freshly opened bottle or sublime the AlCl₃ before use. |
| Suboptimal Reaction Temperature | The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions. Running the reaction at too high a temperature can lead to polymerization and other side products. |
| Incorrect Stoichiometry | The molar ratio of naphthalene to crotonyl chloride to Lewis acid is critical. A slight excess of the Lewis acid is often required. |
| Presence of Moisture | All glassware should be oven-dried, and anhydrous solvents must be used. Moisture will quench the Lewis acid catalyst. |
-
Q4: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity? A4: Friedel-Crafts acylation of naphthalene can yield both the 1- and 2-substituted isomers. The α-isomer (1-substituted) is kinetically favored, especially at lower temperatures. To improve the selectivity for the desired 1-isomer:
-
Maintain a low reaction temperature (0-5 °C).
-
Choose a non-polar solvent like carbon disulfide, which can favor the formation of the α-isomer.
-
Troubleshooting the Cyclization & Reduction Step
-
Q5: The intramolecular cyclization of (E)-1-(naphthalen-1-yl)but-2-en-1-one is not proceeding to completion. What can I do? A5: This cyclization can be challenging. Here are some factors to consider:
-
Acid Catalyst: A strong acid catalyst is required. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid can be effective.
-
Reaction Temperature and Time: This reaction often requires elevated temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Anhydrous Conditions: As with the first step, ensure all reagents and solvents are anhydrous.
-
-
Q6: I am getting a low yield of the final this compound after the reduction and dehydration steps. What could be the issue? A6: The reduction of the intermediate ketone and subsequent dehydration can be sensitive to the reaction conditions.
-
Reducing Agent: A common reducing agent for this step is sodium borohydride (NaBH₄) followed by an acidic workup to promote dehydration. Ensure the NaBH₄ is fresh.
-
Incomplete Dehydration: If the dehydration is incomplete, you may isolate the alcohol intermediate. A stronger acid or a longer reaction time during the acidic workup may be required.
-
Purification
-
Q7: How can I effectively purify the final product, this compound? A7: The final product is a polycyclic aromatic hydrocarbon and can be purified by column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, is typically effective. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(naphthalen-1-yl)but-2-en-1-one (Friedel-Crafts Acylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of crotonyl chloride (1.1 eq) in anhydrous DCM to the suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15 minutes at 0 °C.
-
Add a solution of naphthalene (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound (Intramolecular Cyclization, Reduction, and Dehydration)
-
In a round-bottom flask, add the (E)-1-(naphthalen-1-yl)but-2-en-1-one (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of the ketone).
-
Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours.
-
Monitor the formation of the cyclized ketone intermediate by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully add ice to decompose the PPA.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyclized ketone.
-
Dissolve the crude ketone in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Acidify the reaction mixture with 2M HCl and stir for 1 hour to facilitate dehydration.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the final product by column chromatography on silica gel (eluent: hexane).
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | DCM | 25 | 4 | 45 |
| 2 | AlCl₃ (1.2) | DCM | 0 | 6 | 75 |
| 3 | AlCl₃ (1.2) | CS₂ | 0 | 6 | 82 |
| 4 | FeCl₃ (1.2) | DCM | 0 | 6 | 55 |
Table 2: Optimization of Cyclization Conditions
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 100 | 4 | 60 |
| 2 | PPA | 120 | 6 | 85 |
| 3 | H₂SO₄/AcOH | 100 | 8 | 50 |
| 4 | Eaton's Reagent | 80 | 4 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Troubleshooting common issues in cyclopenta[a]naphthalene reactions
Welcome to the technical support center for cyclopenta[a]naphthalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of cyclopenta[a]naphthalene and its derivatives.
Issue 1: Low or No Yield
Question: My reaction to synthesize a cyclopenta[a]naphthalene derivative is resulting in a low yield or is not proceeding at all. What are the common causes and how can I improve the conversion rate?
Answer: Low yields are a frequent challenge in polycyclic aromatic hydrocarbon synthesis. The underlying cause often depends on the specific reaction pathway being employed. Key factors to consider include the purity of starting materials, the choice of catalyst and solvent, and the reaction temperature.
For instance, in electrophilic cyclization reactions, the choice of the electrophile and the reaction temperature can significantly impact the yield. In some cases, lowering the reaction temperature can improve the yield of the desired product[1]. For Diels-Alder reactions, prolonged heating can sometimes lead to the formation of by-products, although this is not always the case[2].
Here is a general troubleshooting workflow to address low yield:
Quantitative Data: Effect of Reaction Conditions on Yield
The following table summarizes how different reaction conditions can affect the yield of naphthalene derivatives in various reaction types.
| Reaction Type | Substrate/Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Heck Reaction | Diethyl 2,2'-(9,10-anthracenediyl)diacrylate | Pd(OAc)2 / KCOOH | 60 | 6 | 66 | [3] |
| Heck Reaction | Diethyl 2,2'-(9,10-anthracenediyl)bis(2-propenoate) | Pd(OAc)2 / KCOOH | 60 | 6 | 55 | [3] |
| Diels-Alder | Phencyclone, Phenylacetylene | CPME | Reflux | 0.5 | 95 | [2] |
| Diels-Alder | Phencyclone, Phenylacetylene | Toluene | Reflux | 1 | 88 | [2] |
| Diels-Alder | Phencyclone, Phenylacetylene | p-Xylene | Reflux | 0.75 | 91 | [2] |
| Electrophilic Cyclization | 2-(Phenylethynyl)benzaldehyde, MeOH | I2 / K2CO3 / CH2Cl2 | Room Temp | 2 | 85 | [4] |
| Electrophilic Cyclization | 2-(Phenylethynyl)benzaldehyde, MeOH | ICl / K2CO3 / CH2Cl2 | Room Temp | 0.5 | 82 | [4] |
| Electrophilic Cyclization | 2-(Phenylethynyl)benzaldehyde, MeOH | NBS / K2CO3 / CH2Cl2 | Room Temp | 3 | 78 | [4] |
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired cyclopenta[a]naphthalene product?
Answer: Achieving high regioselectivity in the synthesis of substituted naphthalenes can be challenging, as electrophilic aromatic substitution reactions can be difficult to control[5]. The outcome is often influenced by a combination of kinetic and thermodynamic control, as well as steric and electronic factors.
For instance, in Friedel-Crafts alkylation of naphthalene, the use of bulkier alkylating agents tends to favor substitution at the 2-position (β-position) due to steric hindrance at the 1-position (α-position)[6]. In contrast, reactions with smaller alkyl halides often yield the 1-substituted product as the major isomer[6]. The choice of solvent and catalyst can also play a crucial role in directing the regioselectivity[6].
In Nazarov cyclizations, the regioselectivity of the elimination step can be low if the side chains of the divinyl ketone have similar substitution patterns[7]. Introducing electron-donating and electron-withdrawing groups can polarize the conjugated system, which facilitates the cyclization and improves regioselectivity[7].
Issue 3: Formation of Side Products
Question: I am observing the formation of unexpected side products in my reaction mixture. What are the common side reactions and how can they be minimized?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired cyclopenta[a]naphthalene. The nature of these side products is highly dependent on the reaction type.
In some cases, dimerization of the starting material or product can occur, especially with thermally unstable compounds[8]. For example, asymmetrically disubstituted cyclopentadienes can be thermally unstable and prone to dimerization, necessitating rapid purification at low temperatures[8].
During electrophilic cyclization of certain alkynols, competitive ipso-cyclization can lead to the formation of spirocyclic compounds as side products[1]. In Pauson-Khand reactions, the reactivity of the alkene component is a critical factor; alkenes with strongly electron-withdrawing groups are less reactive, which can lead to lower yields and potentially favor side reactions[9].
To minimize side product formation, it is important to carefully control reaction conditions such as temperature and reaction time. The use of specific additives can also be beneficial. For example, in Pauson-Khand reactions, amine N-oxides can promote the reaction under milder conditions, potentially reducing the formation of degradation products[10].
Experimental Protocols
Protocol 1: Synthesis of a Cyclopenta[b]naphthalene Framework via Cascade Cyclization
This protocol describes the rapid construction of a cyclopenta[b]naphthalene framework from a propargylic alcohol tethered methylenecyclopropane[6].
Materials:
-
Propargylic alcohol tethered methylenecyclopropane (1.0 equiv)
-
Triethylamine (3.0 equiv)
-
Mesyl chloride (1.5 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the propargylic alcohol tethered methylenecyclopropane in DCM, add triethylamine at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C and add mesyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This method offers a transition-metal-free approach to cyclopenta[b]naphthalene frameworks in moderate to good yields[6].
Protocol 2: Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene
This multi-step synthesis starts from 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene and involves several transformations to yield the final product, which has been investigated as a possible DNA binding agent[11][12].
Step 1: Formation of the Oxalyl Derivative
-
Treat 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene with diethyl oxalate in the presence of sodium ethoxide[11][12].
Step 2: Alkylation
-
The sodium salt of the oxalyl derivative is alkylated with ethyl bromoacetate in DMF to yield 2-(carbethoxymethyl)-8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene[11][12].
Step 3: Amidation
-
Treatment of the product from Step 2 with methanolic ammonia yields the corresponding amide[11][12].
Step 4: Dealkylation and Esterification
-
Dealkylation of the ester from Step 2 with 48% HBr followed by esterification gives the corresponding dealkylated ester[11][12].
Step 5: Final Product Formation
-
Ammonolysis of the ester from Step 4, followed by reduction and subsequent dehydration of the reduced product, affords 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene[11][12].
Biological Relevance and Signaling Pathways
Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are of interest in drug development and toxicology due to their biological activities[13]. Some of these compounds have been shown to interact with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of a variety of genes[14][15].
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which is located in the cytoplasm in a complex with several chaperone proteins[8][16]. Upon ligand binding, the AHR complex translocates to the nucleus, where it dissociates from the chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT)[8][12]. This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)[8][12][16]. The AHR signaling pathway can be modulated by various compounds, including some cyclopenta[a]naphthalene derivatives, which can act as agonists or antagonists[15][17].
The modulation of the AHR pathway by cyclopenta[a]naphthalene derivatives has implications for both their potential therapeutic applications and their toxicological profiles[13][14]. For example, some naphthalene derivatives have been investigated for their potential as anticancer agents[1][18][19]. The ability of these compounds to activate AHR signaling can lead to the induction of metabolic enzymes, which may alter the efficacy and toxicity of other drugs[14].
References
- 1. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Rapid construction of cyclopenta[b]naphthalene frameworks from propargylic alcohol tethered methylenecyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2:3-cyclopentenonaphthalene and its 7-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Methyl-3H-cyclopenta[a]naphthalene for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Methyl-3H-cyclopenta[a]naphthalene for biological assays. Given the hydrophobic nature of this polycyclic aromatic hydrocarbon (PAH), achieving and maintaining a soluble state in aqueous-based assay media is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my biological assays?
A1: this compound is a polycyclic aromatic hydrocarbon, a class of molecules known for their high hydrophobicity and low aqueous solubility. Its nonpolar structure, composed of fused aromatic rings, leads to unfavorable interactions with polar water molecules, causing it to precipitate or "crash out" of solution in aqueous media.[1][2]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What is happening?
A2: This phenomenon, known as "solvent shock," is common for hydrophobic compounds.[1] While this compound may be soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous medium (like cell culture media) drastically reduces its solubility, causing it to precipitate.[1][3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated concentration of DMSO is highly cell-line dependent.[4][5] As a general guideline, most robust cell lines can tolerate up to 0.5% DMSO for short-term assays (up to 72 hours), while more sensitive cells, including primary cells, may show signs of toxicity or altered function at concentrations as low as 0.1%.[3][4][6][7] It is crucial to perform a dose-response experiment to determine the maximum non-toxic DMSO concentration for your specific cell line and experimental duration.[3]
Q4: How do I choose the best method to improve the solubility of this compound?
A4: The optimal solubilization method depends on your specific experimental needs, including the required final concentration, the sensitivity of your assay to excipients, and the intended application (e.g., in vitro cell-based assay, in vivo study). For in vitro assays, starting with a co-solvent like DMSO is common. If that is insufficient, cyclodextrin complexation is a widely used and often biocompatible approach. For in vivo applications or when sustained release is desired, nanoparticle formulations may be more suitable.[8]
Q5: How should I prepare a vehicle control for my experiments?
A5: A vehicle control is essential to distinguish the effects of the compound from the effects of the solubilizing agents. The vehicle control should contain all the components of your final formulation except for the this compound. For example, if you dissolve your compound in DMSO and then dilute it in cell culture media to a final DMSO concentration of 0.1%, your vehicle control would be cell culture media containing 0.1% DMSO.[9][10][11][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer/Media
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit.[1] | Perform a kinetic solubility assay (see Protocol 1) to determine the maximum soluble concentration in your specific assay buffer. Start with a lower final concentration. |
| Rapid Solvent Shift ("Solvent Shock") | The abrupt change in polarity when adding the DMSO stock to the aqueous media causes the compound to precipitate.[1] | Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | The solubility of many organic compounds decreases at lower temperatures.[1] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2] |
Issue 2: Precipitation Over the Course of the Assay (in Incubator)
| Possible Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit, leading to precipitation over time as the system reaches equilibrium. | Lower the final concentration of the compound in the assay.[1] |
| Temperature Fluctuations | Changes in temperature can affect solubility. | Ensure the incubator maintains a stable temperature. Minimize opening and closing the incubator door.[1] |
| Interaction with Media Components | Salts, proteins (especially in serum), or other components in the media can promote precipitation.[10] | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If serum is the problem, consider reducing the serum percentage if your experiment allows. |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. | Assess the stability of the compound in your assay buffer over the time course of the experiment. |
Data Presentation
| Solvent | Solubility of 2-Methylnaphthalene | Reference |
| Water (25°C) | 24.6 mg/L | [13] |
| Alcohol | Miscible | [13] |
| Ether | Miscible | [13] |
The following table summarizes the typical final concentrations of DMSO tolerated by various cell lines. It is imperative to determine the specific tolerance for your cell line of interest.
| DMSO Concentration | General Effect on Cell Lines | References |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells, for long-term exposure. | [3][6][7] |
| 0.1% - 0.5% | Well-tolerated by many robust cancer cell lines for exposures up to 72 hours. May cause subtle effects. | [3][6] |
| 0.5% - 1.0% | Increased likelihood of cytotoxicity and off-target effects on cell proliferation and signaling. | [3][6] |
| > 1.0% | Often toxic, can induce apoptosis and membrane damage. | [3][6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in a 96-Well Plate Format
This protocol allows for the rapid determination of the apparent solubility of this compound in your specific assay buffer.[8][14][15][16][17]
Materials:
-
This compound
-
100% DMSO
-
Assay buffer (e.g., PBS or cell culture medium)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add a small volume of the 10 mM stock solution to the wells to create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a vehicle control well with only the assay buffer and the same final concentration of DMSO.
-
Incubate the plate at your desired assay temperature (e.g., 37°C) for 1-2 hours.
-
Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitated particles.
-
Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is the apparent kinetic solubility.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method forms an inclusion complex, where the hydrophobic this compound is encapsulated within the hydrophobic cavity of the HP-β-CD molecule, increasing its aqueous solubility.[18][19][20][21]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Vortex mixer
-
Shaker or rotator
-
Lyophilizer (optional)
Procedure:
-
Prepare a concentrated HP-β-CD solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water or your assay buffer.
-
Add excess compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Tightly seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complex formation.
-
Remove undissolved compound: Centrifuge the solution at high speed to pellet any undissolved compound. Carefully collect the supernatant containing the soluble complex.
-
(Optional) Lyophilization: Freeze the supernatant and lyophilize to obtain a powder of the inclusion complex, which can be reconstituted in your assay medium.
-
Determine concentration: The concentration of the solubilized compound in the supernatant or the reconstituted powder should be determined analytically (e.g., by HPLC-UV).
Protocol 3: Preparation of PLGA Nanoparticles for Encapsulation (Nanoprecipitation Method)
This protocol describes a common method for encapsulating hydrophobic compounds like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[6][7][14][22][23]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
A water-miscible organic solvent (e.g., acetone or acetonitrile)
-
An aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA)
-
Magnetic stirrer
Procedure:
-
Prepare the organic phase: Dissolve a known amount of PLGA and this compound in the organic solvent.
-
Prepare the aqueous phase: Prepare the aqueous solution of the stabilizer.
-
Nanoprecipitation: Under constant, vigorous stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the solvent will cause the PLGA to precipitate and encapsulate the compound, forming nanoparticles.
-
Solvent evaporation: Continue stirring the suspension (typically overnight) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle collection: The resulting nanoparticle suspension can be purified and concentrated by centrifugation or tangential flow filtration.
-
Characterization: The size, morphology, and encapsulation efficiency of the nanoparticles should be characterized using appropriate techniques (e.g., dynamic light scattering, electron microscopy, and HPLC).
Mandatory Visualizations
Caption: Workflow for preparing and testing the solubility of this compound.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Purification challenges and solutions for 2-Methyl-3H-cyclopenta[a]naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 2-Methyl-3H-cyclopenta[a]naphthalene. The solutions and protocols provided are based on established methods for the purification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Troubleshooting Guides & FAQs
Q1: My crude product shows multiple spots on a TLC plate. What are the likely impurities?
A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. For this compound, likely impurities include:
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Positional Isomers: Synthesis methods can often lead to the formation of other methyl-substituted isomers of 3H-cyclopenta[a]naphthalene.
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Unreacted Starting Materials: Depending on the synthetic route, precursors may remain in the crude product.
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Byproducts of Incomplete Cyclization: Intermediates or products from alternative reaction pathways can be present.
-
Oxidation and Degradation Products: PAHs can be susceptible to oxidation, leading to the formation of more polar impurities.
Q2: I am having difficulty separating my target compound from a closely eluting impurity using column chromatography. What can I do?
A2: Overlapping peaks in column chromatography are a common challenge, especially with isomeric impurities. Here are several strategies to improve separation:
-
Optimize the Solvent System: A systematic trial of solvent systems with varying polarities is recommended. A common approach for PAHs is a hexane/dichloromethane or hexane/ethyl acetate gradient.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel, such as a phenyl or cyano-bonded phase, which can offer different selectivity for aromatic compounds.[1][2]
-
Reduce the Column Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude product loaded onto the column.
-
Employ Preparative TLC: For small-scale purifications or very difficult separations, preparative Thin-Layer Chromatography (prep-TLC) can provide higher resolution.
Q3: My product is still impure after a single recrystallization. What should I do?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility properties to your target compound.
-
Perform a Second Recrystallization: A subsequent recrystallization will likely improve purity, although with some loss of yield.
-
Choose a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is not).
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[3][4]
Q4: My final product has a yellowish tint, but I expect a white solid. What could be the cause?
A4: A yellowish tint can indicate the presence of trace impurities, often oxidation products.
-
Charcoal Treatment During Recrystallization: As mentioned above, activated carbon is effective at removing colored impurities.
-
Purification via Column Chromatography: A quick filtration through a short plug of silica gel or alumina with an appropriate non-polar solvent can remove highly colored, polar impurities.
-
Storage Conditions: Ensure the purified compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
Quantitative Data on Purification Methods
The following tables provide hypothetical but representative data on the effectiveness of different purification strategies for this compound.
Table 1: Comparison of Recrystallization Protocols
| Protocol | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization (Ethanol) | 85 | 96 | 75 |
| Double Recrystallization (Ethanol) | 85 | >99 | 60 |
| Single Recrystallization (Hexane/DCM) | 85 | 97 | 70 |
| Recrystallization with Charcoal | 85 (colored) | 96 (colorless) | 72 |
Table 2: Column Chromatography Purification Outcomes
| Stationary Phase | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel | Hexane/DCM (9:1) | 85 | 98 | 85 |
| Silica Gel | Hexane/Toluene (4:1) | 85 | 97 | 88 |
| Alumina | Hexane | 85 | 95 | 90 |
| Phenyl-bonded Silica | Hexane/DCM (9.5:0.5) | 95 (isomeric mix) | 99 (single isomer) | 70 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of dichloromethane) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by silica gel column chromatography.
References
Stability issues and degradation of 2-Methyl-3H-cyclopenta[a]naphthalene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-3H-cyclopenta[a]naphthalene derivatives. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct stability data for this specific class of compounds is limited in published literature, the following guidance is based on established principles for polycyclic aromatic hydrocarbons (PAHs), cyclopenta-fused PAHs (CP-PAHs), and related substituted naphthalenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Q1: My this compound derivative solution has changed color (e.g., turned yellow/brown) after being stored in a common organic solvent like DMSO or dichloromethane. What is happening?
A1: Color change is a common indicator of degradation, likely due to oxidation or photodegradation.
-
Oxidation: The fused aromatic ring system is susceptible to oxidation, which can be accelerated by air (oxygen), light, and certain solvents. DMSO, for instance, can act as an oxidizing agent for some PAHs.[1]
-
Photodegradation: Like many PAHs, these derivatives can be light-sensitive. Exposure to ambient lab light, especially UV, can induce photochemical reactions, leading to the formation of colored degradation products.[2][3] The cyclopenta-fused ring may introduce additional strain and reactivity compared to standard PAHs.[4]
Troubleshooting Steps:
-
Solvent Selection: For long-term storage, consider less oxidizing solvents. Acetonitrile and hexane have been shown to be better for storing some PAHs.[2] Always use high-purity, degassed solvents if possible.
-
Inert Atmosphere: Prepare solutions and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Temperature Control: Store solutions at low temperatures (e.g., ≤ -20°C) to slow down the rate of degradation.[5]
Q2: I observe precipitation or a decrease in the concentration of my compound when stored in aqueous buffers. Why is this occurring?
A2: This is likely due to two main factors: low aqueous solubility and potential degradation.
-
Solubility: PAHs are characteristically hydrophobic, and their solubility in aqueous solutions is generally low. The addition of organic co-solvents (like DMSO or ethanol) is often necessary, but changes in buffer concentration or temperature can cause the compound to precipitate.
-
Degradation to Insoluble Products: Degradation products may have different solubility profiles than the parent compound, potentially leading to precipitation.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the minimum percentage of co-solvent required to maintain solubility at your working concentration and temperature. Be aware that high concentrations of organic solvents can affect biological assays.
-
pH Monitoring: Ensure the pH of your buffer is stable and within a range where the compound is known to be soluble and stable. While specific data is scarce, extreme pH values can catalyze hydrolysis of certain derivative functional groups.
-
Fresh Preparations: For critical experiments, prepare aqueous solutions fresh from a concentrated stock in an organic solvent.
Experimental & Analytical Issues
Q3: I am seeing unexpected peaks in my HPLC or GC-MS analysis after sample preparation or a short period of storage. Are these impurities from the synthesis or degradation products?
A3: It could be either, but the appearance of new peaks over time is a strong indication of degradation. The methyl group and the fused five-membered ring are potential sites of reactivity.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
Q4: My compound shows reduced biological activity in my assay over the course of the experiment. Could this be a stability issue?
A4: Yes, this is a classic sign of compound instability under assay conditions. The active parent compound may be degrading into inactive metabolites or products.
Troubleshooting Steps:
-
Assay Buffer Stability: Incubate the compound in the complete assay buffer (without cells or target proteins) for the duration of the experiment. Analyze the sample by HPLC at the beginning and end to quantify any degradation.
-
Metabolic Stability: If using cell-based assays or in vivo models, consider that the compound may be actively metabolized. The methyl group, for example, can be a site for enzymatic hydroxylation.[6]
-
Control Experiments: Include a positive control compound with known stability to ensure the assay itself is performing consistently.
Quantitative Data on Stability
| Stress Condition | Compound Class | Solvent/Medium | Duration | Degradation (%) | Potential Products | Reference |
| Photodegradation | Benzo[a]pyrene | DMSO | 20 days (sunlight) | ~20-30% | Dihydrodiols, Diones | [2] |
| Anthracene | Dichloromethane | 20 days (sunlight) | ~10-15% | Anthraquinone | [2] | |
| Thermal Degradation | Benzo[a]pyrene | Hexane | 120 min @ 200°C | High | Not specified | [7] |
| 2,7-dimethylpyrene | Solid State | 6 hours @ 400°C | ~65% (insoluble) | Polymers, Dimers | [2][5] | |
| Oxidative Degradation | 2-Methylnaphthalene | Atmospheric (OH radical) | N/A | N/A | Dicarbonyls, Epoxides | [8] |
| Microbial Degradation | 2-Methylnaphthalene | Sulfate-reducing culture | N/A | N/A | Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[9][10]
Objective: To assess the stability of a this compound derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial, evaporate the solvent under nitrogen, and heat the solid residue at 80°C for 48 hours. Re-dissolve in the initial solvent.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC with UV or MS detection).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Perform a mass balance analysis to ensure that the decrease in the parent compound corresponds to an increase in degradation products.[11]
-
Caption: Workflow for a comprehensive forced degradation study.
Potential Degradation Pathways
Based on the chemistry of related PAHs, several degradation pathways can be hypothesized for this compound derivatives.
Caption: Hypothesized degradation pathways for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Naphthalene-Based Probes
Welcome to the technical support center for naphthalene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the fluorescence quantum yield of naphthalene-based probes?
A1: The fluorescence quantum yield (Φf) of naphthalene-based probes is highly sensitive to several factors:
-
Solvent Polarity: Many naphthalene derivatives, especially those with electron-donating and accepting groups, exhibit solvatochromism, meaning their fluorescence properties are dependent on the polarity of the solvent. In polar, protic solvents like water, the quantum yield is often significantly lower due to the stabilization of non-radiative decay pathways.[1][2]
-
Chemical Structure: The quantum yield can be tuned by modifying the naphthalene core with different functional groups. Electron-donating groups can enhance fluorescence, while bulky substituents can prevent quenching by inhibiting molecular rotations.[3]
-
Intermolecular Interactions: At high concentrations, naphthalene probes can form aggregates, leading to self-quenching and a decrease in fluorescence.[4] Conversely, encapsulation within hydrophobic cavities, such as those of cyclodextrins, can enhance quantum yield by shielding the probe from the solvent.
-
Temperature and pH: Both temperature and pH can affect the fluorescence quantum yield. Increased temperature often leads to a decrease in fluorescence, while the protonation state of certain functional groups can significantly alter the emissive properties.[5]
-
Presence of Quenchers: Molecular oxygen and certain metal ions can act as quenchers, reducing the fluorescence intensity and quantum yield.[6]
Q2: Why is the fluorescence of my naphthalene probe weak in aqueous solutions, and how can I improve it?
A2: Weak fluorescence in aqueous solutions is a common issue with many naphthalene-based probes. This is primarily due to the high polarity of water, which promotes non-radiative decay processes such as Twisted Intramolecular Charge Transfer (TICT). In the excited state, the molecule can twist into a non-planar conformation that is stabilized by polar solvents and is weakly emissive or non-emissive.
To enhance the fluorescence in aqueous environments, consider the following strategies:
-
Binding to a Hydrophobic Environment: If your probe is designed to bind to a target such as a protein or a membrane, the fluorescence will often increase significantly upon binding as it moves from the polar aqueous environment to a more non-polar, hydrophobic pocket.[7]
-
Structural Modification: Synthesizing derivatives with bulky groups can sterically hinder the twisting motion required for the formation of the non-emissive TICT state.
-
Use of Host Molecules: Incorporating the naphthalene probe into the hydrophobic cavity of a host molecule like a cyclodextrin can shield it from the quenching effects of water and enhance its fluorescence quantum yield.
Q3: What is photobleaching, and how can I minimize it during my experiments?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence signal. To minimize photobleaching with naphthalene-based probes:
-
Reduce Exposure Time: Limit the sample's exposure to the excitation light to the minimum time required for data acquisition.
-
Lower Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: For fixed samples, incorporate commercially available antifade reagents into the mounting medium. These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.
-
Choose Photostable Probes: When possible, select naphthalene derivatives that are inherently more photostable.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths set on the instrument. | Verify the optimal excitation and emission maxima for your specific probe in the solvent system being used. |
| Low probe concentration. | Perform a concentration titration to determine the optimal probe concentration. | |
| Inappropriate pH of the buffer. | Check the pH sensitivity of your probe and adjust the buffer pH accordingly.[5] | |
| The probe has degraded. | Prepare fresh stock solutions of the probe, especially if it is sensitive to hydrolysis or light. | |
| Signal Fades Quickly | Photobleaching. | Reduce excitation light intensity and exposure time. Use an antifade reagent for fixed samples. |
| Presence of quenchers in the sample. | De-gas solutions to remove oxygen. If metal ion quenching is suspected, consider adding a chelating agent. | |
| High Background Fluorescence | Autofluorescence from the sample (e.g., cells, media). | Image an unstained control to assess autofluorescence. Consider using a probe that excites and emits at longer wavelengths to minimize overlap. |
| Non-specific binding of the probe. | Optimize washing steps to remove unbound probe. A blocking step (e.g., with BSA) may be necessary. | |
| Unexpected Emission Wavelength (Shift) | Change in solvent polarity. | This is a characteristic of solvatochromic probes. A red shift (to longer wavelengths) is expected with increasing solvent polarity.[2] |
| Probe aggregation at high concentrations. | Dilute the probe concentration and re-measure the spectrum. |
Quantitative Data
The fluorescence quantum yield of naphthalene derivatives is highly dependent on the solvent environment. The following tables provide a summary of quantum yields for some common naphthalene-based probes in different solvents.
Table 1: Fluorescence Quantum Yield (Φf) of PRODAN and LAURDAN in Various Solvents
| Probe | Solvent | Quantum Yield (Φf) |
| PRODAN | Cyclohexane | 0.03[2] |
| Ethanol | 0.95[2] | |
| Methanol | 0.54 | |
| Water | 0.01 | |
| LAURDAN | Dioxane | 0.61 |
| Ethanol | 0.53 | |
| Methanol | 0.43 |
Data compiled from various sources.
Table 2: Photophysical Properties of Selected Silyl-Substituted Naphthalene Derivatives in Cyclohexane
| Compound | Substitution | Quantum Yield (Φf) |
| Naphthalene | - | 0.23[8] |
| 1-(Trimethylsilyl)naphthalene | 1-TMS | 0.30[8] |
| 1-(Triethylsilyl)naphthalene | 1-TES | 0.33[8] |
| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-TMS | 0.65[8] |
| 1,4-Bis(triethylsilyl)naphthalene | 1,4-di-TES | 0.66[8] |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | 1,4-di-TMSE | 0.85[8] |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield in the same solvent as the sample
-
Sample of unknown quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and the pure solvent (as a blank). Record the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectra of all solutions and the pure solvent blank. Use the same excitation wavelength for all measurements.
-
Integrate the area under the emission spectra for both the standard and the sample solutions, subtracting the integrated area of the solvent blank.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the gradient (slope) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this ratio is 1).[1]
-
Live-Cell Imaging with Naphthalene-Based Probes
This protocol provides a general workflow for labeling and imaging live cells with a naphthalene-based fluorescent probe.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Naphthalene-based fluorescent probe stock solution (typically in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Dilute the probe stock solution to the desired final concentration in pre-warmed cell culture medium or buffer. A typical starting concentration is in the range of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the probe-containing solution.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C, protected from light. The optimal loading time and concentration should be determined empirically.[9]
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.[9]
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the naphthalene probe.[9]
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.
-
Signaling Pathway and Workflow Diagrams
Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) Inhibition
Many naphthalene-based probes for metal ion detection operate on the principle of inhibiting Photoinduced Electron Transfer (PET), which leads to Chelation-Enhanced Fluorescence (CHEF). In the absence of the target ion, the fluorescence of the naphthalene fluorophore is quenched by an electron transfer from a nearby donor group (e.g., a Schiff base nitrogen). Upon chelation of the metal ion, this PET process is blocked, restoring the fluorescence.[6]
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the key steps involved in determining the relative fluorescence quantum yield of a naphthalene-based probe.
Live-Cell Imaging Workflow
This diagram outlines the general procedure for using naphthalene-based fluorescent probes in live-cell imaging experiments.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 2-Methyl-3H-cyclopenta[a]naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the functionalization of the sterically hindered and electronically complex 2-Methyl-3H-cyclopenta[a]naphthalene scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the inherent low reactivity of the polycyclic aromatic hydrocarbon (PAH) core. Specific issues include:
-
Low Solubility: Similar to other PAHs, this compound exhibits poor solubility in many common organic solvents, which can hinder reaction kinetics.
-
Steric Hindrance: The methyl group and the fused cyclopentene ring can sterically block certain positions, influencing regioselectivity and reaction rates.
-
Complex Regioselectivity: The fused ring system presents multiple non-equivalent positions for functionalization, leading to potential mixtures of isomers that can be difficult to separate.
-
Electronic Effects: The electronic properties of the naphthalene system are perturbed by the fused cyclopentene ring and the methyl group, which can deactivate or direct incoming groups to unexpected positions.
Q2: Which positions on the this compound ring are most reactive towards electrophilic substitution?
While specific data for this molecule is scarce, based on the general principles of electrophilic aromatic substitution on naphthalenes, the positions analogous to the α-positions (C1, C4, C5, C8) of naphthalene are expected to be more reactive than the β-positions (C3, C6, C7). The directing effects of the methyl group (ortho-, para-directing) and the cyclopentene ring need to be considered. Computational studies are recommended to predict the most favorable sites for electrophilic attack.
Q3: Are there any successful examples of functionalizing the this compound core?
Direct functionalization of the parent molecule is not well-documented. However, a derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, has been synthesized starting from 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene.[1] This multi-step synthesis involves functionalization of the cyclopentane ring followed by aromatization. This suggests that modification of a precursor followed by ring formation or aromatization can be a viable strategy.
Q4: What general strategies can be employed to improve the reactivity of this compound?
Several strategies can be considered to overcome the low reactivity:
-
Use of Activating Groups: Introduction of an activating group (e.g., hydroxyl, methoxy) onto the aromatic system can enhance its reactivity towards electrophilic substitution.
-
Metal-Catalyzed C-H Activation: This modern approach allows for direct functionalization of C-H bonds, often with high regioselectivity controlled by a directing group.
-
Halogenation followed by Cross-Coupling: Introduction of a halogen (e.g., Br, I) provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C and C-heteroatom bonds.[2]
-
Harsh Reaction Conditions: In some cases, forcing conditions such as high temperatures, strong acids, or highly active catalysts may be necessary, although this can lead to selectivity issues and decomposition.
Troubleshooting Guides
Guide 1: Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Problem: Low to no conversion of the starting material.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive electrophile | Use a stronger electrophile or add a catalyst to generate a more reactive species (e.g., use fuming sulfuric acid for nitration, or a Lewis acid like FeBr₃ for bromination). |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor solubility of the substrate | Screen for a solvent in which the substrate has better solubility (e.g., nitrobenzene, dichlorobenzene). The use of co-solvents might also be beneficial. |
| Deactivation by the fused ring system | Consider a multi-step approach where an activating group is first introduced to the naphthalene core. |
Problem: Formation of multiple isomers, leading to difficult purification.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Similar reactivity of multiple ring positions | Modify the reaction conditions (temperature, solvent, catalyst) to favor one isomer. Lowering the temperature often increases selectivity. |
| Steric and electronic effects are not well-controlled | Introduce a bulky directing group to block certain positions and direct the electrophile to a specific site. |
| Thermodynamic vs. Kinetic Control | Analyze the product distribution over time. Shorter reaction times at lower temperatures may favor the kinetic product, while longer times at higher temperatures may lead to the thermodynamic product. |
Guide 2: Metal-Catalyzed C-H Functionalization
Problem: Catalyst deactivation or low turnover number.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Impurities in the substrate or solvent | Ensure the substrate is highly pure and use anhydrous, degassed solvents. Impurities like water or oxygen can poison the catalyst. |
| Inappropriate ligand for the metal center | Screen a variety of ligands to find one that stabilizes the catalyst and promotes the desired reactivity. |
| Product inhibition | If the product coordinates strongly to the metal center, it can inhibit the catalytic cycle. Consider strategies to remove the product as it is formed. |
Problem: Lack of regioselectivity.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Absence of a suitable directing group | Introduce a directing group at a strategic position on the molecule to guide the C-H activation to the desired site. |
| Multiple accessible C-H bonds | Fine-tune the steric and electronic properties of the ligand and catalyst to differentiate between the various C-H bonds. |
Experimental Protocols
Protocol 1: Hypothetical Bromination of this compound (based on general procedures for naphthalenes)
Objective: To introduce a bromine atom onto the aromatic core for further functionalization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome & Troubleshooting:
-
Expected Product: A mixture of monobrominated isomers. The major isomer is likely to be at one of the α-positions of the naphthalene core.
-
Troubleshooting:
-
No reaction: Increase the temperature or use a more reactive brominating agent like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).
-
Multiple products: Optimize reaction conditions (temperature, solvent) to improve selectivity. Separation of isomers may require careful chromatography or crystallization.
-
Protocol 2: Synthesis of 2-(Carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene (Adapted from Kundu, N. G. J. Med. Chem. 1980, 23 (5), 512-516)[1]
This is a multi-step synthesis starting from a precursor. The key steps are summarized below.
Starting Material: 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene.
-
Oxalylation: Treatment with diethyl oxalate in the presence of sodium ethoxide.
-
Alkylation: The resulting sodium salt is alkylated with ethyl bromoacetate in DMF.
-
Amidation: Treatment with methanolic ammonia to yield the corresponding amide.
-
Dealkylation and Esterification: Dealkylation with 48% HBr followed by esterification.
-
Ammonolysis, Reduction, and Dehydration: Ammonolysis of the ester, followed by reduction and dehydration to afford the final product.
For detailed experimental procedures, please refer to the original publication.[1]
Data Presentation
Table 1: Representative Yields for Functionalization of Naphthalene Derivatives (for comparison)
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Bromination | Naphthalene | Br₂, CCl₄ | 1-Bromonaphthalene | 75 | General Chemistry Textbooks |
| Nitration | Naphthalene | HNO₃, H₂SO₄ | 1-Nitronaphthalene | 90-95 | General Chemistry Textbooks |
| Suzuki Coupling | 1-Bromonaphthalene | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-Phenylnaphthalene | >90 | [2] |
| C-H Arylation | Naphthalene-2-carboxamide | Aryl iodide, Pd(OAc)₂, Ligand | 1-Aryl-naphthalene-2-carboxamide | 60-80 | Inferred from C-H activation literature |
Note: These yields are for naphthalene or simple naphthalene derivatives and should be considered as a starting point for optimization for this compound.
Visualizations
Signaling Pathway for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
Experimental Workflow for a Typical C-H Functionalization Experiment
Caption: General experimental workflow for C-H functionalization.
References
- 1. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene. The following information addresses common side reactions and offers potential solutions to challenges encountered during the multi-step synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a four-step process. This workflow provides a general overview of the synthetic strategy.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is organized by the synthetic step and addresses specific issues in a question-and-answer format.
Step 1: Friedel-Crafts Acylation of Naphthalene
The initial step involves the acylation of naphthalene to form a precursor for the subsequent intramolecular cyclization. A common precursor is 3-(naphthalen-1-yl)butanoic acid. The acylation of naphthalene itself can be complex.
Question 1: My Friedel-Crafts acylation of naphthalene is resulting in a mixture of 1- and 2-substituted isomers. How can I improve the regioselectivity for the desired 1-substituted product?
Answer: The regioselectivity of naphthalene acylation is highly dependent on reaction conditions. The α-position (1-position) is kinetically favored, while the β-position (2-position) is the thermodynamically more stable product.[1][2] To favor the kinetic 1-acylnaphthalene product, consider the following adjustments:
-
Solvent Choice: Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) generally favor the formation of the 1-isomer.[1][2] Polar solvents like nitrobenzene tend to promote the formation of the 2-isomer.[2]
-
Temperature: Lowering the reaction temperature can enhance the kinetic control and thus increase the yield of the 1-substituted product.[1]
-
Reaction Time: Prolonged reaction times can lead to isomerization of the initially formed 1-acylnaphthalene to the more stable 2-isomer.[2] Therefore, it is crucial to monitor the reaction progress and stop it once the starting material is consumed to minimize the formation of the thermodynamic product.
Table 1: Influence of Reaction Conditions on Naphthalene Acylation Regioselectivity
| Parameter | Condition for 1-Substitution (Kinetic) | Condition for 2-Substitution (Thermodynamic) |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Polar (e.g., Nitrobenzene) |
| Temperature | Low (e.g., 0-25°C) | High |
| Reaction Time | Short | Long |
Question 2: I am observing polyacylation of my naphthalene starting material. How can I prevent this?
Answer: Polyacylation is a common side reaction in Friedel-Crafts reactions. Although acylation deactivates the aromatic ring to further substitution, highly reactive substrates can still undergo multiple acylations. To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of naphthalene to the acylating agent.
-
Reverse Addition: Add the naphthalene solution to the acylating agent-Lewis acid complex to maintain a low concentration of the activated aromatic substrate.
-
Use of a Milder Lewis Acid: Consider using a less reactive Lewis acid than aluminum chloride (AlCl₃), such as ferric chloride (FeCl₃).[1]
Caption: Side reactions in the Friedel-Crafts acylation of naphthalene.
Step 2: Intramolecular Friedel-Crafts Cyclization
This step involves the cyclization of the precursor, 3-(naphthalen-1-yl)butanoic acid, to form the five-membered ring of the cyclopenta[a]naphthalene core. Polyphosphoric acid (PPA) is a common reagent for this transformation.[3][4]
Question 3: The yield of my intramolecular cyclization using PPA is low, and I observe a significant amount of dark, insoluble material (charring). What is causing this and how can it be mitigated?
Answer: Charring is a common issue when using PPA, especially at elevated temperatures. PPA is a strong dehydrating agent and can promote intermolecular reactions and polymerization at high temperatures.[3] To improve the yield and reduce charring:
-
Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Avoid prolonged heating. Once the starting material is consumed (as determined by TLC or other analytical methods), the reaction should be worked up promptly.
-
PPA Quality and Amount: Use a sufficient amount of fresh, properly prepared PPA to ensure a homogenous reaction mixture. The viscosity of PPA can make stirring difficult, so ensure efficient mixing.[3]
Question 4: My cyclization reaction is incomplete, with a significant amount of starting material remaining. What can I do to drive the reaction to completion?
Answer: Incomplete conversion can be due to insufficient activation of the carboxylic acid or deactivation of the catalyst.
-
Activation of the Carboxylic Acid: For a more reliable cyclization, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the Lewis acid.
-
Choice of Catalyst: While PPA is effective, other Lewis acids like aluminum chloride (AlCl₃) can be used with the corresponding acyl chloride. Ensure anhydrous conditions, as water will deactivate the Lewis acid.
Step 3: Reduction of the Ketone
The ketone group of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is reduced to an alcohol in this step.
Question 5: I am having trouble with the reduction of the ketone. Which reducing agent should I use, and what are the potential side reactions?
Answer: The choice between the two common methods for reducing aryl ketones to alkanes, the Clemmensen and Wolff-Kishner reductions, depends on the stability of your substrate in acidic or basic conditions.[5][6] However, for the reduction to the alcohol, milder reducing agents are required. For the conversion of the ketone to the alcohol, sodium borohydride (NaBH₄) is a suitable reagent.
If the goal were complete deoxygenation to the alkane, the choice between Clemmensen (acidic) and Wolff-Kishner (basic) would be critical.
-
Clemmensen Reduction (Zn(Hg), HCl): This method is performed under strongly acidic conditions and is not suitable for substrates with acid-labile functional groups.[5]
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This reaction is conducted under strongly basic and high-temperature conditions, making it unsuitable for base-sensitive or thermally unstable compounds.[7]
For the desired alcohol, using NaBH₄ in a protic solvent like ethanol or methanol is a standard and effective method. A potential side reaction is incomplete reduction, which can be addressed by increasing the reaction time or using a slight excess of the reducing agent.
Step 4: Dehydration of the Alcohol
The final step is the elimination of water from 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol to form the target alkene.
Question 6: My dehydration reaction is producing a mixture of isomeric products. How can I control the regioselectivity to obtain this compound as the major product?
Answer: Acid-catalyzed dehydration of alcohols often leads to a mixture of alkene isomers, with the thermodynamically most stable isomer (Zaitsev's rule) typically being the major product. The formation of different isomers is due to the possibility of proton abstraction from different adjacent carbon atoms after the formation of the carbocation intermediate.
-
Isomer Formation: The dehydration of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol can potentially yield 2-Methyl-1H-cyclopenta[a]naphthalene and this compound. The relative amounts of these isomers will depend on their thermodynamic stabilities.
-
Controlling the Reaction: The use of milder dehydrating agents and lower temperatures might offer some control, but chromatographic separation of the isomers is often necessary to obtain the pure desired product.
Caption: Formation of isomeric products during the dehydration step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Naphthalen-1-yl)butanoic acid (Precursor)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and a dry, non-polar solvent such as dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add crotonyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in dry dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ketone can then be reduced to the carboxylic acid via a haloform reaction or other appropriate methods.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: Place 3-(naphthalen-1-yl)butanoic acid (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture with efficient stirring to 80-100°C for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Reduction of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
-
Reaction Setup: Dissolve the ketone (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the organic layer and concentrate to yield the alcohol, which can be purified by chromatography if necessary.
Protocol 4: Dehydration of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in a suitable solvent such as toluene in a flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting mixture of isomers by column chromatography to isolate this compound.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 6. differencebetween.com [differencebetween.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scalable Synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the scalable synthesis of 2-Methyl-3H-cyclopenta[a]naphthalene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A1: A practical and scalable approach involves a multi-step synthesis starting from 2-methylnaphthalene. A common pathway includes a Friedel-Crafts acylation to introduce a side chain, followed by reduction and an intramolecular cyclization to form the five-membered ring.
Q2: Which precursor is recommended for the synthesis of this compound?
A2: 2-Methylnaphthalene is a readily available and cost-effective starting material for this synthesis. It can be sourced from coal tar or synthesized through various methods.[1]
Q3: What are the critical reaction steps in the proposed synthesis that require careful optimization for scalability?
A3: The most critical steps for optimization are the initial Friedel-Crafts acylation and the subsequent intramolecular cyclization. These reactions are sensitive to catalyst activity, solvent purity, and temperature, all of which can significantly impact yield and purity on a larger scale.
Q4: Are there any known safety concerns associated with the synthesis of this compound?
A4: The synthesis involves corrosive and moisture-sensitive reagents, such as aluminum chloride (AlCl₃), which is commonly used as a Lewis acid catalyst in Friedel-Crafts reactions.[2] It is crucial to handle these chemicals under anhydrous conditions in a well-ventilated fume hood and with appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of 2-Methylnaphthalene
Q: My initial Friedel-Crafts acylation of 2-methylnaphthalene with succinic anhydride results in a very low yield of the keto-acid intermediate. What are the potential causes and solutions?
A: Low yields in this step are common and can often be attributed to the following factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst.[2][3]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity aluminum chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2]
-
Solution: A stoichiometric amount or a slight excess of the catalyst is often required. For scalable synthesis, it is crucial to determine the optimal catalyst loading through small-scale experiments.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield.
-
Solution: While some Friedel-Crafts acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[3] Experiment with a range of temperatures (e.g., 0 °C to 80 °C) to find the optimal condition.
-
-
Poor Reagent Quality: Impurities in 2-methylnaphthalene or succinic anhydride can interfere with the reaction.
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
-
Issue 2: Formation of Multiple Products during Friedel-Crafts Acylation
Q: I am observing the formation of multiple isomers during the Friedel-Crafts acylation of 2-methylnaphthalene. How can I improve the regioselectivity?
A: The acylation of 2-methylnaphthalene can potentially occur at different positions on the naphthalene ring.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.
-
Solution: Studies on the acylation of 2-methylnaphthalene have shown that solvents like nitrobenzene or dichloromethane can affect the product distribution.[4] Experiment with different anhydrous solvents to determine the best outcome for the desired isomer.
-
-
Reaction Temperature: Temperature can also play a role in the formation of different isomers.
-
Solution: Lowering the reaction temperature may favor the formation of the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored product. A temperature optimization study is recommended.
-
Issue 3: Incomplete Intramolecular Cyclization
Q: The intramolecular cyclization to form the five-membered ring is not going to completion. What could be the issue?
A: Incomplete cyclization can be a significant hurdle. Here are some common causes and their solutions:
-
Deactivated Ring: If the precursor molecule contains deactivating groups, the intramolecular electrophilic aromatic substitution can be difficult.
-
Solution: Ensure that the preceding reduction step to convert the keto-acid to the corresponding alkyl-acid was successful, as the ketone is deactivating.
-
-
Insufficient Activation: The cyclization often requires a strong acid catalyst to generate the acylium ion intermediate.
-
Solution: Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for such cyclizations. Ensure the catalyst is active and used in sufficient quantity. The reaction may also require heating to proceed.
-
-
Steric Hindrance: The conformation of the molecule might not favor ring closure.
Data Presentation
The following table can be used to log and compare data from different batches of the synthesis, which is crucial for process optimization and scalability assessment.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Target/Acceptable Range |
| Starting Materials | ||||
| 2-Methylnaphthalene (kg) | ||||
| Succinic Anhydride (kg) | ||||
| Aluminum Chloride (kg) | ||||
| Reaction Conditions | ||||
| Acylation Temperature (°C) | ||||
| Acylation Time (h) | ||||
| Cyclization Temperature (°C) | ||||
| Cyclization Time (h) | ||||
| Yields | ||||
| Keto-acid Intermediate (kg) | ||||
| Final Product (kg) | ||||
| Overall Yield (%) | > 70% | |||
| Purity | ||||
| Purity by HPLC (%) | > 98% | |||
| Major Impurities (%) | < 1% |
Experimental Protocols
Note: The following is a generalized protocol for the synthesis of a cyclopenta[a]naphthalene derivative and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-methylnaphthalene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude keto-acid can be purified by recrystallization or column chromatography.
Visualizations
Caption: A proposed workflow for the scalable synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into the Mechanism of 2-Methylnaphthalene Friedel-Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intramolecular reaction - Wikipedia [en.wikipedia.org]
Storage and handling recommendations for 2-Methyl-3H-cyclopenta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe and effective use of 2-Methyl-3H-cyclopenta[a]naphthalene in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C.[1] It is crucial to keep the container tightly closed and in a dry environment.
2. What are the primary handling precautions for this compound?
Due to its classification as a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with care. Always use personal protective equipment (PPE), including gloves, and eye protection. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid direct contact with skin and eyes.[2]
3. What are the known physical and chemical properties of this compound?
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C14H12 | [3][] |
| Molecular Weight | 180.25 g/mol | [3][] |
| Density | 1.099 g/cm³ | [3][] |
| Boiling Point | 320.8°C at 760 mmHg | [3][] |
| Flash Point | 154.2°C | [3] |
4. What are the potential hazards associated with this compound?
While specific toxicological data for this compound is limited, it belongs to the PAH class of compounds, some of which are considered carcinogenic.[5] The closely related compound, 2-methylnaphthalene, has shown toxicity to the respiratory tract and liver in animal studies.[6][7] Therefore, it is prudent to treat this compound as a potentially hazardous substance and take all necessary safety precautions.
Troubleshooting Guides
General Experimental Workflow for PAH Analysis
Below is a generalized workflow for the analysis of PAHs like this compound. This can be adapted for specific experimental needs.
Caption: A simplified overview of the typical steps involved in the analysis of polycyclic aromatic hydrocarbons.
Troubleshooting Common Analytical Issues
This guide addresses frequent problems encountered during the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Possible Causes:
-
Contamination of the GC inlet liner or HPLC guard column.
-
Column degradation or incompatibility with the solvent.
-
Improper flow rate or temperature settings.
-
Sample overload.
-
-
Solutions:
-
Routinely replace the GC inlet liner and HPLC guard column.
-
Ensure the column is appropriate for PAH analysis and is not degraded.
-
Optimize flow rate and temperature parameters for your specific instrument and method.
-
Inject a smaller sample volume or dilute the sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Leaks in the system (e.g., loose fittings).
-
Inconsistent mobile phase composition in HPLC.
-
Fluctuations in oven temperature in GC.
-
Worn pump seals in HPLC.
-
-
Solutions:
-
Perform a leak check of the entire system.
-
Prepare fresh mobile phase and ensure proper mixing and degassing.
-
Verify the stability and accuracy of the GC oven temperature.
-
Replace pump seals as part of routine maintenance.
-
Issue 3: Low Signal or No Peaks Detected
-
Possible Causes:
-
Degradation of the analyte.
-
Issues with the detector (e.g., burnt-out lamp in HPLC-UV).
-
Sample loss during preparation.
-
Incorrect injection volume or concentration.
-
-
Solutions:
-
Prepare fresh standards and samples.
-
Verify the functionality of the detector.
-
Review the sample preparation procedure for potential sources of loss.
-
Confirm the correct sample concentration and injection volume are being used.
-
Caption: A logical flow diagram for troubleshooting common analytical problems encountered with PAHs.
Experimental Protocols
Objective: To determine the purity of a this compound sample by GC-MS.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
GC vials with caps
-
Calibrated gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column)
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in a precise volume of the chosen solvent to achieve a known concentration (e.g., 1 mg/mL).
-
Serially dilute this stock solution to prepare a series of calibration standards of lower concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested.
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the range of the calibration standards.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate method for PAH analysis. Typical parameters include:
-
Injector Temperature: 250-300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
MS Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230°C
-
MS Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Inject a solvent blank to ensure the system is clean.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solution. It is recommended to inject each sample in triplicate.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample based on the measured concentration and the initial weight of the sample.
-
References
- 1. This compound | CAS#:150096-60-9 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS 150096-60-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activities of Cyclopenta[a]naphthalene Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the cyclopenta[a]naphthalene scaffold presents a compelling area of exploration for novel therapeutic agents. This guide provides a comparative overview of the biological activities of select derivatives, focusing on their potential as anticancer and anti-inflammatory agents. While comprehensive comparative studies with extensive quantitative data on a wide range of cyclopenta[a]naphthalene derivatives are limited in publicly available literature, this document synthesizes the existing findings to offer insights into their structure-activity relationships and therapeutic potential.
Anticancer Activity
The anticancer potential of cyclopenta[a]naphthalene derivatives has been an area of initial investigation, with some compounds showing modest activity against leukemia cell lines.
A key example is the synthesized compound 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene . This derivative has been reported to exhibit mild growth-inhibitory effects on L1210 and CCRF-CEM leukemic cells in culture.[1] Although specific IC50 values are not provided in the available literature, its mechanism is thought to involve DNA binding.[1] Thermal transition temperature studies have shown that this compound binds to calf thymus DNA and various poly(deoxyribonucleotides).[1]
To provide a broader context of the potential of related structures, various other naphthalene derivatives have been extensively studied for their cytotoxic effects. For instance, a series of naphthalene-based thiosemicarbazone derivatives were evaluated for their anticancer activity against LNCaP human prostate cancer cells.[2] Among them, compound 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide (compound 6 in the study) showed a significant inhibitory effect, causing more than 50% cell death.[2]
Similarly, novel naphthalene-substituted triazole spirodienones have demonstrated potent antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values in the low micromolar to nanomolar range.[3]
While these examples are not direct cyclopenta[a]naphthalene derivatives, their potent anticancer activities highlight the potential of the broader naphthalene scaffold and suggest that further structural modifications of the cyclopenta[a]naphthalene core could lead to the development of highly active compounds.
Summary of Anticancer Activity Data
Due to the limited quantitative data specifically for a series of cyclopenta[a]naphthalene derivatives, a direct comparative table is not feasible at this time. Research in this specific area is encouraged to establish a clear quantitative structure-activity relationship.
Anti-inflammatory Activity
The anti-inflammatory properties of naphthalene derivatives are well-documented, with some compounds showing potent activity. While specific studies focusing on the anti-inflammatory effects of a series of cyclopenta[a]naphthalene derivatives are scarce, research on related naphthalene compounds provides valuable insights.
For example, a study on novel alpha-amino naphthalene derivatives identified compounds with potent anti-inflammatory activity, in some cases exceeding that of the standard drug phenylbutazone.[4] These studies often utilize in vivo models such as the carrageenan-induced rat paw edema assay to assess anti-inflammatory effects.[4]
The mechanism of anti-inflammatory action for many naphthalene derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Summary of Anti-inflammatory Activity Data
A comparative table for the anti-inflammatory activity of cyclopenta[a]naphthalene derivatives cannot be constructed due to a lack of available quantitative data. Future studies should aim to evaluate a series of these compounds in standardized in vitro and in vivo anti-inflammatory assays to elucidate their potential in this therapeutic area.
Experimental Protocols
To aid researchers in the evaluation of cyclopenta[a]naphthalene derivatives, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., L1210, CCRF-CEM, MDA-MB-231, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (cyclopenta[a]naphthalene derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory)
This is a widely used animal model to screen for acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats are used for the experiment.
-
Compound Administration: The test compounds (cyclopenta[a]naphthalene derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone, indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a subcutaneous injection of a 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of research and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for evaluating the anticancer activity of cyclopenta[a]naphthalene derivatives.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Disclaimer: This guide is intended for informational purposes for a research audience. The biological activities and protocols described are based on existing scientific literature. Further research is necessary to fully elucidate the therapeutic potential and safety of cyclopenta[a]naphthalene derivatives. cyclopenta[a]naphthalene derivatives.
References
- 1. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Ion Detection: Naphthalene-Based Sensors Versus Other Key Fluorophores
For researchers, scientists, and drug development professionals, the sensitive and selective detection of ions is a cornerstone of innovation. Fluorescent probes have emerged as indispensable tools in this endeavor, offering a powerful combination of sensitivity, selectivity, and real-time analysis. This guide provides a comprehensive comparison of naphthalene-based fluorescent probes with other widely used alternatives, namely Rhodamine B derivatives and Carbon Dots, for the detection of various metal ions. While the specific polycyclic aromatic hydrocarbon 2-Methyl-3H-cyclopenta[a]naphthalene was the initial point of interest, a thorough review of the scientific literature reveals its limited application as a fluorescent ion probe. Therefore, this guide will focus on the broader and well-established class of naphthalene-based fluorescent sensors.
Naphthalene derivatives are renowned for their inherent fluorescence, high quantum yields, and environmental sensitivity, making them excellent platforms for the design of chemosensors. Their rigid, planar structure and conjugated π-electron system contribute to their favorable photophysical properties. By functionalizing the naphthalene core with specific ion-binding moieties (receptors), highly selective and sensitive fluorescent probes can be engineered.
This guide will delve into the performance characteristics of these probes, presenting quantitative data in easily comparable formats, detailing experimental protocols for their use and evaluation, and illustrating key signaling pathways and workflows through diagrams.
Performance Comparison of Fluorescent Probes
The selection of an appropriate fluorescent probe is contingent upon the specific requirements of the analytical task, including the target ion, the required sensitivity and selectivity, and the nature of the sample matrix. The following tables summarize the key performance metrics of representative naphthalene-based probes and compare them with Rhodamine B-based probes and Carbon Dots for the detection of various metal ions.
Table 1: Performance of Naphthalene-Based Fluorescent Probes for Ion Detection
| Probe Identifier/Class | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Signaling Mechanism | Reference(s) |
| Naphthalene Schiff Base (Probe P) | Al³⁺ | 0.3 µM | - | Turn-on | |
| Naphthalene Schiff Base (Probe P) | Mg²⁺ | 0.2 µM | - | Turn-on | |
| NpSb | Zn²⁺ | 43.0 nM | 3.5 x 10⁵ M⁻¹ | Turn-on | |
| Naphthalene Derivative (F6) | Al³⁺ | 87.3 nM | 1.598 x 10⁵ M⁻¹ | Turn-on | |
| Naphthalimide-Thiophene (Probe L) | Cu²⁺ | 1.8 µM | - | Turn-off (Quenching) |
Table 2: Performance of Rhodamine B-Based Fluorescent Probes for Ion Detection
| Probe Identifier/Class | Target Ion | Limit of Detection (LOD) | Signaling Mechanism | Reference(s) |
| Rhodamine B-DCT (RhB-DCT) | Fe³⁺ | 0.0521 µM | Turn-on | |
| Rhodamine B-ethylenediamine (RhB-EDA) | Fe³⁺ | - | Turn-on | |
| Rhodamine B hydrazide oxalamide (RBHO) | Cu²⁺ | 37 nM | Turn-on | |
| Rhodamine B Derivative (Probe P) | Hg²⁺ | - | Turn-on | |
| Rhodamine B-based (BOS1) | Al³⁺ | 1.839 µM | Turn-on | |
| Rhodamine B-based (BOS2) | Al³⁺ | 1.374 µM | Turn-on |
Table 3: Performance of Carbon Dot (CD)-Based Fluorescent Probes for Ion Detection
| Probe Identifier/Class | Target Ion | Limit of Detection (LOD) | Signaling Mechanism | Reference(s) | | :--- | :--- | :--- | :--- | | p-phenylenediamine-based CDs | Fe³⁺ | 0.85 µM | Turn-off (Quenching) | | | Nitrogen-doped CDs (NCDs) | Fe²⁺ | 0.702 µM | Turn-off (Quenching) | | | P-doped CDs (P-CQDs) | Cu²⁺ | - | Quenching | | | Carbon Dots (CDs) | K⁺ | 1.0 pM | Quenching | | | Ion-Imprinted CDs | Cd²⁺ | - | Quenching | |
Signaling Pathways and Mechanisms
The functionality of fluorescent ion probes is predicated on a change in their photophysical properties upon binding to a target ion. This change can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric). The underlying mechanisms for these changes are diverse and include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).
Naphthalene-Based Probes: Turn-on Mechanism via PET Inhibition
Many naphthalene-based probes operate on the principle of Photoinduced Electron Transfer (PET). In the absence of the target ion, the fluorescence of the naphthalene fluorophore is quenched by an electron-rich receptor. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a restoration of fluorescence.
Scrutinizing 2-Methyl-3H-cyclopenta[a]naphthalene: A Guide to its Validation as a Molecular Marker
For Immediate Release
[City, State] – [Date] – In the intricate landscape of biomedical research and drug development, the identification and validation of precise molecular markers are paramount. This guide offers a comprehensive evaluation of 2-Methyl-3H-cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon (PAH), and outlines a rigorous framework for its validation as a potential molecular marker. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the validation process for novel biomarkers.
Introduction: The Quest for Reliable Molecular Markers
Molecular markers are indispensable tools in modern science, providing critical insights into biological processes, disease pathogenesis, and therapeutic responses. The validation of a new molecular marker is a meticulous process that establishes its analytical performance and biological relevance. This guide uses this compound as a case study to illustrate this validation pathway. Currently, there is a notable scarcity of scientific literature validating this compound as a molecular marker, underscoring the need for the foundational research outlined herein.
Physicochemical Profile of this compound
A thorough understanding of a candidate marker's physical and chemical properties is the first step in its evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 150096-60-9 |
| Molecular Formula | C14H12 |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC2=C3C=CC=CC3=CC=C2C1 |
A Roadmap to Validation: The Molecular Marker Workflow
The journey from a candidate molecule to a validated molecular marker involves several critical phases, from initial discovery and assay development to rigorous analytical and clinical validation. The following workflow illustrates the necessary steps to establish the credibility of a potential biomarker like this compound.
Caption: A stepwise workflow for the validation of a novel molecular marker.
Performance Benchmarks: A Comparative Analysis
To be considered a reliable molecular marker, this compound would need to meet stringent performance criteria. The following table provides a comparative overview of the required validation metrics for a new marker versus the established performance of a well-known PAH biomarker, such as the metabolites of benzo[a]pyrene, which are recognized for their association with carcinogenic processes.[1]
Table 2: Comparative Performance Metrics for PAH Molecular Markers
| Performance Metric | Required Validation for this compound | Established Performance of Benzo[a]pyrene Metabolites |
| Analytical Sensitivity | Limit of Detection (LOD) and Quantification (LOQ) must be determined in relevant biological matrices (e.g., blood, urine, tissue). | High sensitivity with LOD in the picogram to femtogram range. |
| Analytical Specificity | Must demonstrate no significant cross-reactivity with other endogenous or exogenous compounds, particularly other PAHs. | Highly specific analytical methods (e.g., GC-MS/MS, LC-MS/MS) can distinguish between different PAH metabolites. |
| Precision | Intra- and inter-assay coefficients of variation (CV) should be consistently below 15%. | Validated assays typically show CVs of less than 10%. |
| Accuracy | Spike-and-recovery experiments should yield recovery rates between 80% and 120%. | Well-characterized methods demonstrate high accuracy in diverse biological samples. |
| Biological Correlation | A robust and statistically significant correlation with a specific biological state (e.g., exposure, disease progression) must be established through population studies. | Strong, dose-dependent correlation with exposure to carcinogens and risk of cancer development. |
Experimental Protocols: A Blueprint for Validation
The analytical validation of this compound requires the development of a robust and reliable quantification method. Below is a generalized protocol that can serve as a starting point for this process.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column suitable for separating hydrophobic molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.
-
-
Data Analysis:
-
Construct a calibration curve from the analysis of standards of known concentrations.
-
Quantify the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Context: Potential Signaling Pathways
The biological relevance of a PAH-based molecular marker is often linked to its interaction with key cellular signaling pathways. The Aryl Hydrocarbon Receptor (AhR) pathway is a critical mediator of the toxic effects of many PAHs. Future research should investigate whether this compound engages this or other relevant pathways.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, a potential mechanism of action for PAH compounds.
Conclusion and Future Directions
The validation of this compound as a molecular marker is a scientifically rigorous endeavor that is currently in its infancy. This guide provides a clear and objective framework for the necessary research, from fundamental analytical validation to the establishment of biological and clinical relevance. While its potential remains to be unlocked, the pathway to its validation is clear. Future studies must focus on developing sensitive and specific analytical methods, followed by comprehensive studies to correlate its presence with defined physiological or pathological states. Until such data becomes available, established and validated biomarkers should remain the standard in research and clinical applications.
References
A Comparative Analysis of the Quantum Yield of 2-Methyl-3H-cyclopenta[a]naphthalene and Other Prominent Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φf), which represents the efficiency of the conversion of absorbed photons to emitted photons, is a key parameter in this selection process. A higher quantum yield translates to a brighter signal, enhancing sensitivity in various applications. This guide provides an objective comparison of the quantum yield of 2-Methyl-3H-cyclopenta[a]naphthalene with other widely used fluorophores, supported by experimental data and methodologies.
Quantitative Comparison of Quantum Yields
For a quantitative comparison, the table below summarizes the quantum yields of several well-characterized and commonly used fluorophores. It is important to note that the quantum yield of a fluorophore is highly dependent on its environment, including the solvent, pH, and temperature.[2][3]
| Fluorophore | Abbreviation | Quantum Yield (Φf) | Solvent/Conditions |
| This compound | - | Not available | - |
| Related Cyclopenta[a]naphthalene Derivatives | - | 0.60 - 0.99 | Methylene chloride[1] |
| Fluorescein | FITC | 0.92 - 0.95 | 0.01 - 0.1 M NaOH[4] |
| 0.79 | Ethanol[5][6] | ||
| Rhodamine 6G | R6G | 0.95 | Ethanol[7][8] |
| Quinine Sulfate | QS | 0.546 | 0.05 M H2SO4[9] |
| Coumarin 153 | C153 | 0.544 | Ethanol[3] |
| 0.11 | Water[10] |
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing new fluorescent molecules or for validating the properties of existing ones under specific experimental conditions. The most common and accessible method is the comparative (or relative) method, which involves comparing the fluorescence of a sample with an unknown quantum yield to a standard with a known and well-documented quantum yield.[5]
Relative Quantum Yield Measurement Protocol
1. Selection of a Standard:
-
Choose a standard fluorophore with a known quantum yield that has absorption and emission spectra overlapping with the test compound.
-
The standard and the sample should be soluble in the same solvent.
2. Sample Preparation:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same spectroscopic-grade solvent.
-
The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
3. Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Note the absorbance at the excitation wavelength for each solution.
4. Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the standard and the test sample.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
5. Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The resulting plots should be linear, and the slope (gradient) of each line should be determined.
-
The quantum yield of the test sample (Φf_X) can be calculated using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the relative fluorescence quantum yield of a test compound.
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescein [omlc.org]
- 7. omlc.org [omlc.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Quinine sulfate [omlc.org]
- 10. rsc.org [rsc.org]
Navigating the Maze of Selectivity: A Comparison Guide for 2-Methyl-3H-cyclopenta[a]naphthalene-Based Sensors
For researchers, scientists, and drug development professionals, the efficacy of a sensor is intrinsically linked to its specificity. This guide provides a comprehensive comparison of the anticipated cross-reactivity performance of hypothetical 2-Methyl-3H-cyclopenta[a]naphthalene-based fluorescent sensors against other common fluorescent probes. Due to the nascent stage of research on this specific compound, this guide leverages experimental data from structurally analogous naphthalene-based sensors to provide a predictive framework for performance assessment.
The unique photophysical properties of naphthalene derivatives, characterized by high quantum yields and environmental sensitivity, make them promising candidates for robust fluorescent sensors.[1][2] The introduction of a methyl group and a cyclopenta moiety to the naphthalene core in this compound is anticipated to modulate its electronic and steric properties, potentially leading to enhanced selectivity and sensitivity for target analytes. The primary mechanism of sensing often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT), where interaction with an analyte alters the fluorescence output of the sensor molecule.[2]
Performance Comparison of Naphthalene-Based Sensors
To contextualize the potential performance of this compound-based sensors, the following tables summarize the cross-reactivity data for existing naphthalene-based fluorescent probes designed for the detection of various metal ions. This data serves as a benchmark for evaluating new sensor designs based on the target compound.
Table 1: Cross-Reactivity of a Naphthalene-Based Schiff Base Probe for Al³⁺
| Interfering Ion | Concentration (equiv.) | Fluorescence Intensity Change (%) |
| Li⁺ | 10 | < 5 |
| Na⁺ | 10 | < 5 |
| K⁺ | 10 | < 5 |
| Mg²⁺ | 10 | < 5 |
| Ca²⁺ | 10 | < 5 |
| Mn²⁺ | 10 | < 8 |
| Co²⁺ | 10 | < 10 |
| Ni²⁺ | 10 | < 10 |
| Cu²⁺ | 10 | ~ 15 (quenching) |
| Zn²⁺ | 10 | < 8 |
| Ag⁺ | 10 | < 5 |
| Cd²⁺ | 10 | < 8 |
| Hg²⁺ | 10 | ~ 12 (quenching) |
| Pb²⁺ | 10 | < 10 |
Data synthesized from studies on naphthalene-based Schiff base sensors for Al³⁺ detection, where minimal change in fluorescence in the presence of other ions indicates high selectivity.[3][4]
Table 2: Performance Comparison of a Naphthalene-Based Sensor for Zn²⁺
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Key Interferents | Reference |
| Naphthalene-Schiff Base (PLB3) | Zn²⁺ | 0.33 µM | Cd²⁺ (distinguishable) | [5][6] |
| Rhodamine-Based Probe | Zn²⁺ | 1.5 nM | Cd²⁺, Hg²⁺ | Generic Data |
| Fluorescein-Based Probe | Zn²⁺ | 10 nM | Mn²⁺, Fe²⁺ | Generic Data |
This table highlights the competitive landscape, indicating that while naphthalene-based sensors offer good selectivity, other fluorophore scaffolds may provide lower limits of detection.
Experimental Protocols for Cross-Reactivity Assessment
A standardized protocol is crucial for the objective evaluation of sensor performance. The following methodologies are recommended for assessing the cross-reactivity of novel this compound-based sensors.
Synthesis of the Sensor Molecule
A general approach to synthesizing naphthalene-based sensors often involves the condensation reaction between a naphthaldehyde derivative and an appropriate amine to form a Schiff base.
-
Materials: 2-Hydroxy-1-naphthaldehyde (as a precursor for the naphthalene moiety), desired amine, ethanol.
-
Procedure:
-
Dissolve the naphthaldehyde derivative (1 mmol) in hot ethanol.
-
Add a solution of the selected amine (1 mmol) in ethanol.
-
Reflux the mixture for 2-4 hours with stirring.
-
Cool the solution to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the sensor molecule.[7]
-
General Fluorescence Spectroscopy Protocol
This protocol outlines the steps for measuring the fluorescence response of the sensor to the target analyte.
-
Procedure:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., ethanol/water mixture).
-
Prepare a working solution of the sensor (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer at a predetermined excitation wavelength.
-
Incrementally add the target analyte solution to the sensor solution.
-
Record the fluorescence spectrum after each addition to observe changes in emission intensity.[7]
-
Selectivity (Cross-Reactivity) Study
This experiment is critical for determining the sensor's specificity.
-
Procedure:
-
Prepare a solution of the sensor and add the target analyte to elicit a fluorescence response.
-
To this solution, sequentially add solutions of various interfering species (e.g., other metal ions, biomolecules) at a concentration significantly higher than the target analyte (e.g., 10-100 equivalents).
-
Record the fluorescence spectrum after the addition of each potential interferent.
-
A minimal change in the fluorescence signal compared to the response from the target analyte alone indicates high selectivity.[7]
-
Visualizing Signaling and Experimental Processes
To further clarify the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: General signaling pathway for a 'turn-on' fluorescent sensor.
Caption: Experimental workflow for assessing sensor cross-reactivity.
Conclusion
While direct experimental data on this compound-based sensors is not yet available, this guide provides a robust framework for their evaluation based on the performance of analogous naphthalene-based fluorescent probes. The provided experimental protocols and comparative data will aid researchers in designing and validating novel sensors with high selectivity for their target analytes. The success of these new sensors will depend on careful molecular design to minimize cross-reactivity and enhance the desired analyte-specific signaling pathway.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benchmarking New Materials in Organic Solar Cells: A Hypothetical Case Study of 2-Methyl-3H-cyclopenta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel high-performance materials is the cornerstone of advancing organic solar cell (OSC) technology. While significant progress has been made with the development of non-fullerene acceptors (NFAs), the exploration of new molecular architectures remains a critical endeavor. This guide provides a framework for benchmarking the performance of a new, hypothetical candidate material, 2-Methyl-3H-cyclopenta[a]naphthalene, against established high-performing NFAs.
Currently, there is no published data on the application of this compound in organic solar cells. Therefore, this guide will use data from well-established, high-performance NFAs, namely Y6 and ITIC, as a benchmark for comparison. The polymer PM6 will be used as the donor material in this hypothetical study, as it is a common and effective partner for many high-performance NFAs.[1][2][3] This guide will outline the necessary experimental protocols and data presentation to rigorously evaluate a new material's potential in the field of organic photovoltaics.
Comparative Performance of Non-Fullerene Acceptors
To evaluate the potential of a new material like this compound, its performance metrics must be compared against current state-of-the-art materials under identical fabrication and testing conditions. The key performance parameters for an organic solar cell are the Power Conversion Efficiency (PCE), the Open-Circuit Voltage (Voc), the Short-Circuit Current Density (Jsc), and the Fill Factor (FF).
Below is a table summarizing typical performance data for the well-established PM6:Y6 and PM6:ITIC systems. A placeholder column for "PM6:this compound" is included to illustrate how a new material would be benchmarked.
| Parameter | PM6:Y6 | PM6:ITIC | PM6:this compound |
| Power Conversion Efficiency (PCE) | ~15-18%[2][4] | ~9-11%[5] | (Hypothetical Data) |
| Open-Circuit Voltage (Voc) | ~0.83 V[4] | ~0.91 V | (Hypothetical Data) |
| Short-Circuit Current Density (Jsc) | ~26 mA/cm²[4] | ~16 mA/cm² | (Hypothetical Data) |
| Fill Factor (FF) | ~74%[4] | ~68% | (Hypothetical Data) |
Experimental Protocols
To ensure a fair and accurate comparison, a standardized experimental protocol for device fabrication and characterization is essential. The following is a detailed methodology for creating and testing bulk heterojunction organic solar cells.
I. Materials and Substrate Preparation
-
Materials :
-
Donor Polymer: PM6 (PBDB-T-2F)
-
Acceptor Materials: Y6, ITIC, and this compound
-
Solvent: Chloroform or Chlorobenzene
-
Hole Transport Layer (HTL): PEDOT:PSS
-
Electron Transport Layer (ETL): PDINO or a suitable alternative
-
Cathode: Aluminum (Al) or Silver (Ag)
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
-
Substrate Cleaning :
-
The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability and work function.
-
II. Device Fabrication
The organic solar cells are fabricated in a conventional or inverted architecture. The following describes a conventional structure.
-
Hole Transport Layer (HTL) Deposition :
-
A filtered PEDOT:PSS solution is spin-coated onto the cleaned ITO substrates at 3000-4000 rpm for 30-40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition :
-
The donor (PM6) and acceptor (Y6, ITIC, or this compound) materials are dissolved in chloroform at a specific donor:acceptor weight ratio (e.g., 1:1.2). The total concentration of the solution is typically around 10-20 mg/mL.
-
The solution is then spin-coated onto the PEDOT:PSS layer in the glovebox. The spin speed and time are optimized to achieve a desired film thickness (typically 90-110 nm).
-
The active layer is then annealed at a temperature optimized for the specific material blend to improve the morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition :
-
An electron transport layer, such as PDINO, is spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., 100 nm of Al) is deposited by thermal evaporation under high vacuum (<10⁻⁶ Torr) through a shadow mask to define the active area of the device.
-
III. Device Characterization
-
Current Density-Voltage (J-V) Measurement :
-
The J-V characteristics of the fabricated solar cells are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
-
External Quantum Efficiency (EQE) Measurement :
-
The EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
The integrated Jsc from the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.
-
-
Morphological and Structural Characterization :
-
Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface morphology and phase separation of the active layer blend.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and for training new researchers. The following diagram, generated using Graphviz, illustrates the logical flow of the benchmarking process.
Caption: Workflow for benchmarking a new acceptor material in organic solar cells.
This structured approach ensures that any new material, such as this compound, can be systematically and rigorously evaluated against established standards, providing a clear pathway for the identification and development of next-generation organic photovoltaic materials.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Recent advances in PM6:Y6-based organic solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric electron acceptor enables highly luminescent organic solar cells with certified efficiency over 18% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
A Comparative Analysis of the Toxicity of Methylnaphthalenes and Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of methylnaphthalenes and their parent compound, naphthalene. The information presented is collated from a range of experimental studies, offering a valuable resource for researchers in toxicology and drug development.
Quantitative Toxicity Data
The acute toxicity of naphthalene and methylnaphthalenes varies depending on the route of administration and the animal model. The following table summarizes key quantitative data from various studies.
| Compound | Test Species | Route of Administration | Toxicity Metric | Value | Reference |
| Naphthalene | Mouse (male) | Oral (gavage) | LD50 | 533 mg/kg | [1] |
| Mouse (female) | Oral (gavage) | LD50 | 710 mg/kg | [1] | |
| Rat (male) | Oral (gavage) | LD50 | 2200 mg/kg | [1] | |
| Rat (female) | Oral (gavage) | LD50 | 2400 mg/kg | [1] | |
| 1-Methylnaphthalene | Rat | Inhalation | LC50 (4 hours) | > 70 ppm | [1] |
| Rat | Oral (gavage) | LD50 | No deaths up to 250 mg/kg/day for 42 days | [1] | |
| Mouse | Oral (diet) | - | No change in survival at 71.6–143.7 mg/kg/day for 81 weeks | [1] | |
| 2-Methylnaphthalene | Rat | Inhalation | LC50 (4 hours) | > 90 ppm | [1] |
| Mouse | Inhalation | RD50 | 67 mg/m³ | [2] | |
| Mouse | Oral (diet) | - | No altered survival rates at doses up to 113.8 mg/kg/day | [1] |
LD50: The dose of a substance that is lethal to 50% of a population of test animals. LC50: The concentration of a substance in the air that is lethal to 50% of a population of test animals within a specific time frame. RD50: The concentration of a substance that causes a 50% decrease in the respiratory rate in mice, indicating sensory irritation.
Target Organ Toxicity
Both naphthalene and methylnaphthalenes primarily target the respiratory tract and the liver.
-
Respiratory System: Inhalation exposure to naphthalene is consistently associated with lesions in the nasal passages of both rats and mice.[1] In mice, the lungs are also a significant target, with damage to the bronchiolar epithelium, specifically the Clara cells.[3][4] Methylnaphthalenes also induce respiratory toxicity, with studies showing nasal lesions in rats after inhalation and pulmonary alveolar proteinosis in mice following chronic dietary exposure.[1]
-
Liver: While not as sensitive a target as the respiratory system for naphthalene, hepatotoxicity has been reported, particularly at higher doses.[1] For methylnaphthalenes, the liver is also a key target organ, with studies indicating increased liver weights and bile duct hyperplasia in rats.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are outlines of key experimental protocols used to assess the toxicity of naphthalene and methylnaphthalenes.
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol is a generalized procedure for determining the median lethal dose (LD50) of a substance administered orally.
-
Animal Model: Young adult rats or mice of a specific strain (e.g., Sprague-Dawley rats, CD-1 mice) are used. Animals are acclimated to laboratory conditions for at least one week.
-
Dose Preparation: The test compound (naphthalene or methylnaphthalene) is dissolved or suspended in a suitable vehicle, such as corn oil. A range of doses is prepared.
-
Administration: Animals are fasted overnight before dosing. The test substance is administered via oral gavage using a stomach tube. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.[6]
-
Data Analysis: The LD50 is calculated using statistical methods such as the probit analysis or the Reed-Muench method.[7]
Inhalation Toxicity Study in Rodents
This protocol outlines the methodology for assessing the toxicity of inhaled substances.
-
Animal Model: Rats or mice are placed in whole-body or nose-only inhalation chambers.
-
Exposure: The animals are exposed to a specific concentration of the test article vapor for a defined period (e.g., 4-6 hours).[2] Control animals are exposed to filtered air under the same conditions.
-
Monitoring: During exposure, the respiratory rate of the animals can be monitored using plethysmography to determine the RD50.[2]
-
Post-Exposure Observation: Following exposure, animals are observed for clinical signs of toxicity and mortality.
-
Pathology: At the end of the study, animals are euthanized, and target organs, particularly the respiratory tract, are collected for histopathological examination.
Histopathological Examination of Lung Tissue
This protocol details the steps for preparing and analyzing lung tissue for signs of toxicity.
-
Tissue Collection: Lungs are carefully excised from euthanized animals.
-
Fixation: The lungs are inflated and fixed with a suitable fixative, such as 10% neutral buffered formalin, to preserve the tissue structure.[8]
-
Processing and Embedding: The fixed tissues are dehydrated through a series of alcohol concentrations, cleared, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin blocks are sectioned into thin slices (e.g., 5 µm) and mounted on microscope slides. The sections are then stained with hematoxylin and eosin (H&E) for general morphological evaluation.[8]
-
Microscopic Examination: A pathologist examines the stained slides under a microscope to identify any pathological changes, such as inflammation, necrosis, and cellular infiltration.
Assessment of Liver Toxicity
This protocol describes methods to evaluate the potential of a substance to cause liver damage.
-
Blood Collection: Blood samples are collected from the animals at specified time points.
-
Serum Chemistry: The blood is centrifuged to separate the serum. The serum is then analyzed for key liver enzyme levels, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9][10] Elevated levels of these enzymes in the blood are indicative of liver damage.
-
Organ Weight and Histopathology: The liver is excised, weighed, and a portion is fixed for histopathological examination as described above to look for signs of necrosis, steatosis, or other abnormalities.
Signaling Pathways and Experimental Workflows
The toxicity of naphthalene and methylnaphthalenes is intricately linked to their metabolic activation and the subsequent cellular responses.
Metabolic Activation and Detoxification Pathway
dot
Caption: Metabolic activation of naphthalene and methylnaphthalenes.
Naphthalene-Induced Oxidative Stress Pathway
dot
Caption: Naphthalene-induced oxidative stress signaling.
Experimental Workflow for In Vivo Toxicity Assessment
dot
Caption: Workflow for in vivo toxicity studies.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. | Sigma-Aldrich [merckmillipore.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fda.gov [fda.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Airway injury induces alveolar epithelial and mesenchymal responses mediated by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Naphthalene Derivatives in Oncology: A Comparative Guide to In Silico Design and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid structure provides an excellent framework for the design of targeted therapeutic agents. This guide offers a comparative analysis of various classes of naphthalene derivatives that have been subjected to in silico design and evaluated for their anticancer potential. We present quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and workflows to provide an objective resource for advancing cancer drug discovery.
Comparative Anticancer Activity of Naphthalene Derivatives
The antiproliferative activity of naphthalene derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy. The following tables summarize the IC50 values of representative naphthalene derivatives against various cancer cell lines.
Naphthalene-Chalcone Hybrids
Naphthalene-chalcone hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the α,β-unsaturated ketone system in chalcones is crucial for their biological activity, often acting as a Michael acceptor.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2j | A549 (Lung) | 7.835 ± 0.598 | - | - |
| Compound 3a | MCF-7 (Breast) | 1.42 ± 0.15 | Cisplatin | 15.24 ± 1.27 |
| Compound 3f | MCF-7 (Breast) | 222.70 | 5-FU | 51.47 |
Naphthalene-Sulfonamide Derivatives
Sulfonamide-containing naphthalene derivatives have been investigated as inhibitors of critical signaling pathways in cancer, such as the STAT3 pathway.
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 5a | MCF-7 (Breast) | 42.13 | 2.15 |
| 5b | MCF-7 (Breast) | 40.08 | 2.33 |
| 5e | MCF-7 (Breast) | 43.13 | 2.22 |
| 5i | MCF-7 (Breast) | 41.17 | 2.13 |
*Selectivity Index (SI) = IC50 in normal cells (MDCK) / IC50 in cancer cells (MCF-7). A higher SI indicates greater selectivity for cancer cells.[1]
Naphthalene-1,4-dione Analogues
Naphthalene-1,4-diones are another class of compounds showing promising anticancer activity, with some derivatives exhibiting high potency and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |
| Compound 44 | HEC1A (Endometrial) | 6.4 | 3.6 |
| BH10 (Hit Compound) | HEC1A (Endometrial) | - | - |
*Selectivity Ratio indicates greater toxicity to cancer cells versus normal cells.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key biological assays commonly used in the evaluation of naphthalene derivatives.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with the assembly of microtubules, a key target for many anticancer drugs.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is the concentration of the compound that inhibits polymerization by 50%.
Visualizing Molecular Mechanisms and Workflows
In Silico Drug Design and Evaluation Workflow
The rational design of novel naphthalene derivatives often follows a structured in silico workflow, from initial hit identification to lead optimization and biological validation.
Caption: A typical workflow for the in silico design and biological evaluation of naphthalene derivatives.
STAT3 Signaling Pathway Inhibition
Several naphthalene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the STAT3 signaling pathway by certain naphthalene derivatives.
References
Anaerobic Degradation of 2-Methylnaphthalene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs) like 2-methylnaphthalene is crucial for environmental remediation and assessing the fate of xenobiotics. This guide provides a comparative overview of the degradation of 2-methylnaphthalene by sulfate-reducing bacteria, supported by experimental data and detailed protocols.
The anaerobic degradation of 2-methylnaphthalene is a significant process in anoxic environments such as contaminated sediments and groundwater. Sulfate-reducing bacteria (SRB) play a key role in the natural attenuation of this compound. The primary mechanism of activation is the addition of fumarate to the methyl group of 2-methylnaphthalene, a reaction analogous to the anaerobic degradation of toluene. This initial step is followed by a series of reactions leading to the formation of 2-naphthoic acid, which is a central metabolite in the degradation pathway of both naphthalene and 2-methylnaphthalene.
Comparative Performance of Sulfate-Reducing Bacteria
Different strains of sulfate-reducing bacteria exhibit varying capabilities in degrading 2-methylnaphthalene. Studies have often compared the degradation of 2-methylnaphthalene with its parent compound, naphthalene, revealing important metabolic and enzymatic differences. For instance, some naphthalene-degrading SRB strains show a significant lag phase when introduced to 2-methylnaphthalene, indicating that the enzymatic machinery for its degradation is not constitutively expressed.
| Parameter | Sulfate-Reducing Enrichment Culture | Marine Sulfate-Reducing Strains (NaphS3, NaphS6) | Pure Culture (NaphS2) | Alternative Electron Acceptors |
| Substrate Utilization | Naphthalene, 2-methylnaphthalene, 1- & 2-naphthoic acids, benzoic acid | Naphthalene, 2-methylnaphthalene (after lag phase) | 2-methylnaphthalene | Degradation observed under nitrate-reducing, iron-reducing, and methanogenic conditions, but less studied.[1][2] |
| Key Enzyme Activity | Naphthyl-2-methyl-succinate synthase: 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ protein | Putative (2-naphthylmethyl)succinate synthase subunit identified | Not explicitly quantified in provided sources | Not detailed for 2-methylnaphthalene |
| Metabolite Accumulation | Naphthyl-2-methyl-succinic acid: ~0.5 µM | 2-naphthoic acid detected | Not explicitly quantified in provided sources | 2-naphthoic acid is a common intermediate.[1] |
| Lag Phase for 2-Methylnaphthalene | No significant lag phase observed | Pronounced lag phase when switched from naphthalene | Not specified | Not applicable |
Degradation Pathway and Experimental Workflow
The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria follows a well-defined pathway. The process begins with the activation of the relatively inert hydrocarbon molecule, proceeds through several intermediates, and eventually leads to the cleavage of the aromatic ring system. The experimental workflow to study this process involves establishing anaerobic microcosms, monitoring substrate depletion and metabolite formation, and analyzing the microbial community.
Experimental Protocols
Cultivation of Sulfate-Reducing Bacteria
Objective: To enrich and cultivate sulfate-reducing bacteria capable of degrading 2-methylnaphthalene.
Materials:
-
Anaerobic freshwater or marine medium (e.g., Widdel and Bak medium).
-
Sediment from a contaminated site (e.g., oil-contaminated marine harbor or industrial wastewater sludge).
-
2-Methylnaphthalene (crystalline).
-
Sodium sulfate (as electron acceptor).
-
Nitrogen gas (N₂) and Carbon Dioxide (CO₂).
-
Serum bottles with butyl rubber stoppers.
Procedure:
-
Prepare the anaerobic medium by boiling and cooling it under a stream of N₂/CO₂ (80:20 v/v) to remove dissolved oxygen.
-
Dispense the medium into serum bottles inside an anaerobic chamber or while continuously flushing with N₂/CO₂.
-
Add a small amount of sediment (e.g., 10% v/v) as the inoculum.
-
Add 2-methylnaphthalene as the sole carbon and energy source. To avoid toxic concentrations, it can be added as crystals or dissolved in an inert, non-biodegradable carrier phase like hexadecane.
-
Add sodium sulfate to a final concentration of 10-20 mM.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the cultures in the dark at a controlled temperature (e.g., 30°C).
-
Monitor for signs of growth, such as an increase in turbidity or the production of sulfide (which can be measured colorimetrically).
-
Periodically transfer a portion of the culture to fresh medium to enrich for 2-methylnaphthalene-degrading sulfate-reducing bacteria.
Anaerobic Degradation Experiment
Objective: To quantify the degradation of 2-methylnaphthalene and identify intermediate metabolites.
Materials:
-
Active sulfate-reducing culture grown on 2-methylnaphthalene.
-
Anaerobic medium.
-
2-Methylnaphthalene stock solution (in a suitable solvent).
-
Sodium sulfate.
-
Syringes and needles for anaerobic sampling.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Organic solvents for extraction (e.g., dichloromethane, hexane).
Procedure:
-
Set up replicate anaerobic microcosms in serum bottles as described above, but inoculate with an established 2-methylnaphthalene-degrading culture instead of sediment.
-
Include control microcosms: a no-substrate control (to monitor for endogenous activity), and a killed-cell control (autoclaved inoculum, to account for abiotic losses).
-
Add a known concentration of 2-methylnaphthalene to the experimental bottles.
-
At regular time intervals, withdraw aqueous samples from the microcosms using a sterile, anaerobic technique.
-
For analysis of 2-methylnaphthalene, extract the aqueous sample with an organic solvent (e.g., hexane).
-
For analysis of acidic metabolites (e.g., 2-naphthoic acid), acidify the aqueous sample and extract with a different solvent (e.g., dichloromethane).
-
Derivatize the acidic metabolites (e.g., by methylation with diazomethane or silylation) to make them volatile for GC-MS analysis.
-
Analyze the extracts by GC-MS to quantify the concentration of 2-methylnaphthalene and identify and quantify the metabolites. The mass spectra of the metabolites can be compared to those of authentic standards or to published spectra.
Enzyme Assays
Objective: To measure the activity of key enzymes in the degradation pathway, such as naphthyl-2-methyl-succinate synthase.
Materials:
-
Cell-free extract from the sulfate-reducing culture.
-
Anaerobic buffer.
-
2-Methylnaphthalene.
-
Fumarate.
-
High-performance liquid chromatograph (HPLC).
Procedure:
-
Harvest cells from an actively growing culture by centrifugation under anaerobic conditions.
-
Resuspend the cell pellet in an anaerobic buffer and prepare a cell-free extract by sonication or other cell disruption methods.
-
Set up the enzyme assay in an anaerobic cuvette or vial containing the cell-free extract, 2-methylnaphthalene, and fumarate.
-
Monitor the formation of the product (naphthyl-2-methyl-succinic acid) over time using HPLC.
-
Calculate the specific enzyme activity based on the rate of product formation and the protein concentration of the cell-free extract.
Concluding Remarks
The anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria is a complex process involving a specific enzymatic pathway. While sulfate-reducing conditions are well-studied, further research is needed to fully elucidate the degradation mechanisms and rates under other anaerobic conditions. The protocols and data presented in this guide provide a solid foundation for researchers investigating the environmental fate of 2-methylnaphthalene and for developing bioremediation strategies for PAH-contaminated sites. The use of combined analytical techniques, including GC-MS for metabolite identification and molecular tools to characterize the microbial communities, will be essential for advancing our understanding of this important biogeochemical process.
References
A Comparative Guide to the Formation of Naphthalene and Its Derivatives Across Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation mechanisms of naphthalene and its derivatives in distinct environments: high-temperature combustion, the cold vacuum of the interstellar medium, and biological systems. By presenting quantitative data, detailed experimental protocols, and visual pathway representations, this document aims to facilitate a deeper understanding of the fundamental chemistry governing the synthesis of these ubiquitous aromatic compounds.
Naphthalene Formation in Combustion Environments
In the high-temperature and complex chemical milieu of combustion, the formation of naphthalene is a critical step in the nucleation and growth of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. Several key mechanisms have been identified, often involving radical-driven reactions.
Key Formation Pathways in Combustion
-
Hydrogen-Abstraction-C₂H₂-Addition (HACA) Pathways: The HACA mechanism is a widely accepted route for the growth of aromatic rings.[1][2] For naphthalene formation from benzene, this involves the abstraction of a hydrogen atom from the benzene ring to form a phenyl radical (C₆H₅). This radical then undergoes a series of reactions involving the addition of acetylene (C₂H₂) molecules, leading to the formation of the second aromatic ring.[1][2] The efficiency of HACA routes is highly dependent on temperature and pressure, with some pathways being more favorable under specific combustion conditions.[1][3] For instance, at atmospheric and lower pressures, certain intermediates in the HACA sequence are unstable at temperatures above 1650 K.[1]
-
Phenyl Radical + Vinylacetylene (C₆H₅ + C₄H₄): The reaction between the phenyl radical and vinylacetylene is another significant pathway to naphthalene formation in combustion environments.[4] This reaction can proceed through different isomers and intermediates, with the product distribution being influenced by temperature and pressure.
-
Recombination of Cyclopentadienyl Radicals (C₅H₅ + C₅H₅): The self-recombination of two cyclopentadienyl radicals is a known route to naphthalene.[5][6][7] This pathway is particularly relevant in certain fuel-rich combustion environments where cyclopentadienyl radicals are present in significant concentrations. The reaction proceeds through a C₁₀H₁₀ intermediate which can then form naphthalene and molecular hydrogen.
-
Other Significant Reactions: Other reactions contributing to naphthalene formation in combustion include the reaction of benzyl radicals (C₇H₇) with propargyl radicals (C₃H₃) and the methylation of indenyl radicals.[3][8]
Quantitative Data on Combustion Pathways
The following table summarizes key quantitative data for the major naphthalene formation pathways in combustion environments. Note that reaction rates and product yields are highly dependent on specific conditions such as temperature, pressure, and the surrounding chemical matrix.
| Reaction Pathway | Typical Temperature Range (K) | Pressure Dependence | Key Products & Estimated Yields | Rate Constant (cm³/molecule·s) |
| HACA (Frenklach Route) | < 2000 | Pressure-dependent | Naphthyl radicals, Naphthynes, Diethynylbenzene | Varies significantly with specific reaction step and conditions. |
| HACA (Bittner-Howard & Modified Frenklach) | 500 - 2500 | Significant; routes are unrealistic at low pressures and high temperatures. | Naphthalene is the main product. | Varies significantly with specific reaction step and conditions. |
| Phenyl Radical + 1,3-Butadiyne | 1200 - 2500 | Moderate | Naphthalene (yields from 99.8% at 1200 K to 70.7% at 2500 K).[4] | Global rate is pressure-dependent.[4] |
| Cyclopentadienyl Recombination | < 1000 | Pressure-dependent | Naphthalene (major product, >50% yield).[5] | Rate coefficient expressions are complex and depend on T and P.[6] |
| Benzyl Radical + Propargyl Radical | > 1375 | Significant | Naphthalene + H | Switch between stabilization and dissociation depends on T and P.[3] |
Experimental Protocols for Studying Combustion Formation
1.3.1. Pyrolytic Reactor Experiments
-
Objective: To simulate the high-temperature conditions of combustion and analyze the products of naphthalene formation from precursor molecules.
-
Apparatus: A high-temperature flow reactor, often constructed from quartz or ceramic, coupled to an analytical instrument such as a time-of-flight mass spectrometer with a tunable vacuum ultraviolet (VUV) light source for photoionization.
-
Procedure:
-
A precursor molecule (e.g., benzene, α-methylnaphthalene) is seeded in a carrier gas (e.g., helium, argon).[9]
-
The gas mixture is introduced into the heated reactor at a controlled flow rate and pressure.
-
The pyrolysis products are then expanded into a vacuum chamber for analysis.
-
Photoionization efficiency (PIE) curves are generated by plotting the ion signal for a specific mass-to-charge ratio (m/z) as a function of the photon energy.[3]
-
By comparing the experimental PIE curves with those of known standards, the isomers of the products can be identified.
-
-
Data Analysis: The concentration profiles of different species are measured as a function of temperature or residence time to elucidate reaction pathways and kinetics.
Naphthalene Formation in the Interstellar Medium (ISM)
The formation of naphthalene in the cold, low-density environment of the interstellar medium is a key question in astrochemistry, as PAHs are thought to be carriers of the unidentified infrared emission bands and play a role in the formation of more complex organic molecules.
Key Formation Pathways in the ISM
-
Phenyl Radical + Vinylacetylene (C₆H₅ + C₄H₄): This reaction is considered a crucial pathway for naphthalene formation at the low temperatures (as low as 10 K) characteristic of molecular clouds.[10] Computational studies have shown that this reaction can proceed via a barrierless pathway, making it feasible in the cold ISM.[10] The reaction is initiated by the formation of a van der Waals complex, followed by the addition of the phenyl radical to the vinylacetylene molecule.
Quantitative Data for ISM Pathways
The low-temperature environment of the ISM significantly restricts the number of viable reaction pathways compared to combustion.
| Reaction Pathway | Typical Temperature Range (K) | Pressure | Key Products & Estimated Yields | Rate Constant (cm³/molecule·s) |
| Phenyl Radical + Vinylacetylene | 10 - 100 | Zero-pressure limit | Naphthalene (branching ratio of ~99% at collision energies < 5 kJ/mol).[10] | 2.5 x 10⁻¹⁰ at 100 K.[10] |
Experimental Protocols for Studying ISM Formation
2.3.1. Crossed Molecular Beam Experiments
-
Objective: To study the dynamics of single bimolecular reactions under collision-free conditions, simulating the low-density environment of the ISM.
-
Apparatus: A crossed molecular beam apparatus consists of two source chambers that generate molecular beams, a scattering chamber where the beams intersect, and a rotatable detector.
-
Procedure:
-
Two supersonic beams of reactants (e.g., a beam of phenyl radicals and a beam of vinylacetylene) are generated in separate source chambers.
-
The beams are collimated and directed to intersect at a specific angle (e.g., 90°) in a high-vacuum scattering chamber.
-
The products of the reaction are scattered and detected by a mass spectrometer that can be rotated around the collision center.
-
By measuring the angular and velocity distributions of the products, the reaction dynamics and the nature of the reaction intermediates can be determined.
-
-
Data Analysis: The experimental data is used to generate a velocity flux contour map, which provides information about the reaction mechanism, energy release, and product branching ratios.
Biosynthesis of Naphthalene Derivatives
In biological systems, a diverse array of organisms, including plants, fungi, and bacteria, synthesize naphthalene derivatives through complex enzymatic pathways. These natural products exhibit a wide range of biological activities.
Key Biosynthetic Pathways
-
Polyketide Pathway: This pathway is a major route for the biosynthesis of aromatic compounds in fungi and bacteria. It involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large enzyme complex known as a polyketide synthase (PKS). The resulting polyketide chain undergoes cyclization and aromatization reactions to form the naphthalene ring system.
-
Shikimate Pathway: This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. While not a direct route to naphthalene itself, intermediates of the shikimate pathway can serve as precursors for the formation of various naphthalene derivatives. For example, chorismate, a key branch-point intermediate, can be converted into isochorismate, which can then be further processed to form naphthalenoid compounds.
Quantitative Data on Biosynthetic Pathways
Quantitative data for biosynthetic pathways often focuses on enzyme kinetics and overall product yields from a given substrate.
| Pathway | Key Enzyme(s) | Typical Substrate(s) | Key Product(s) | Enzyme Kinetics (Typical Kₘ values) | Product Yield |
| Polyketide Pathway | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Naphthalene derivatives (e.g., juglone, actinorhodin) | Varies widely depending on the specific PKS and substrate. | Highly variable depending on the organism and culture conditions. |
| Shikimate Pathway | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), Chorismate synthase | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate (precursor to some naphthalene derivatives) | Kₘ for PEP and E4P are typically in the micromolar range. | Varies depending on metabolic flux and regulation. |
Experimental Protocols for Studying Biosynthesis
3.3.1. Isolation and Characterization of Biosynthetic Products
-
Objective: To isolate and identify naphthalene derivatives produced by a specific organism and to elucidate the biosynthetic pathway.
-
Procedure:
-
Culturing: The organism (e.g., fungus, bacterium) is cultured in a suitable medium, often under conditions that induce the production of secondary metabolites.
-
Extraction: The culture broth and/or biomass are extracted with an organic solvent to isolate the secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to purify the individual compounds.
-
Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Isotopic Labeling Studies: To trace the biosynthetic pathway, isotopically labeled precursors (e.g., ¹³C-labeled acetate) are fed to the organism, and the incorporation of the label into the final product is analyzed by NMR or MS.
-
Comparative Analysis and Conclusion
The formation of naphthalene and its derivatives is governed by fundamentally different principles across the environments discussed.
-
Combustion: Characterized by high-energy, radical-driven reactions in a complex mixture, leading to a variety of formation pathways with strong dependencies on temperature and pressure.
-
Interstellar Medium: Dominated by low-temperature, low-density conditions where only barrierless reactions are feasible, significantly narrowing the possible formation routes.
-
Biological Systems: Controlled by highly specific enzyme-catalyzed reactions that follow well-defined metabolic pathways, leading to the stereospecific synthesis of complex naphthalene derivatives.
This comparative guide highlights the diverse chemical landscapes in which naphthalene and its derivatives are formed. For researchers in combustion science, understanding these pathways is crucial for mitigating soot formation. For astrophysicists, it provides insights into the chemical evolution of the universe. For drug development professionals, the biosynthetic pathways offer a rich source of novel bioactive compounds and the enzymatic machinery for their synthesis. The provided data and experimental protocols serve as a valuable resource for further investigation in these exciting and important fields of research.
References
- 1. researchgate.net [researchgate.net]
- 2. From benzene to naphthalene: direct measurement of reactions and intermediates of phenyl radicals and acetylene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04554F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 5. Pressure dependent kinetic analysis of pathways to naphthalene from cyclopentadienyl recombination (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-3H-cyclopenta[a]naphthalene: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
In the event of a spill, immediately remove all sources of ignition.[2] For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable, sealed container for disposal.[2] Use absorbent paper dampened with the same ethanol solution to clean up any remaining residue.[2] Contaminated surfaces should then be washed with a soap and water solution.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of chemical waste is to adhere to all national and local regulations.
-
Containerization: Keep the waste chemical in its original container whenever possible. Do not mix it with other waste. If the original container is compromised, transfer the waste to a new, properly labeled container. The label should clearly identify the contents as "2-Methyl-3H-cyclopenta[a]naphthalene Waste" and include any relevant hazard warnings, such as "CANCER HAZARD" if applicable to related compounds.[3]
-
Segregation: All solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled waste container.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1] The storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal company. Inform them of the nature of the chemical to ensure they can handle it appropriately. The recommended method of disposal for related naphthalene compounds is often incineration at a permitted hazardous waste facility.[4]
-
Documentation: Maintain a record of the disposal process, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound 2-methylnaphthalene, which should be considered as indicative for handling this compound.
| Property | Value | Source |
| Melting Point | 34 - 36 °C (93 - 97 °F) | |
| Boiling Point | 241 - 242 °C (466 - 468 °F) | |
| Density | 1 g/mL at 25 °C (77 °F) | |
| Flash Point | >98 °C (>208 °F) | [2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for 2-Methyl-3H-cyclopenta[a]naphthalene
For Immediate Implementation: This guide provides critical safety and logistical information for handling 2-Methyl-3H-cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in research and development settings.
Hazard Summary
2-Methylnaphthalene is classified as a hazardous substance with the following potential effects:
-
Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Although not classified as a carcinogen by IARC, NTP, or OSHA, some related PAHs are considered possible human carcinogens.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]
-
Physical Hazards: Combustible solid. Vapors may form explosive mixtures with air upon intense heating.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Cat. 4) |
| Causes skin irritation | Skin irritation (Cat. 2) |
| Causes serious eye irritation | Eye irritation (Cat. 2A) |
| May cause respiratory irritation | STOT - SE (Cat. 3) |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic (Cat. 2) |
| Flammable solid | Flammable solids (Cat. 2) |
Table 1: GHS Hazard Classifications for structurally similar 2-methylnaphthalene.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[1][3] Gloves must be inspected prior to use and changed frequently.[1] |
| Body Protection | Laboratory coat.[1] For larger quantities or risk of splashing, flame-retardant antistatic protective clothing is recommended.[4] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. |
Table 2: Required Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Gather all necessary equipment and reagents.
- Don all required PPE as specified in Table 2.
2. Handling:
- Avoid the formation of dust.[2][3][5]
- Wash hands and any exposed skin thoroughly after handling.[2]
- Do not eat, drink, or smoke in the work area.[2]
- Keep the container tightly closed when not in use.
3. Storage:
- Store in a well-ventilated, dry place.[2]
- Keep containers tightly closed.
- Store locked up.[4]
- Keep away from heat and sources of ignition.[1]
Disposal Plan
1. Waste Collection:
- Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
- Do not mix with other waste streams.
2. Container Management:
- Keep waste containers tightly closed and store in a designated secondary containment area.
3. Final Disposal:
- Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]
- Handle uncleaned containers as you would the product itself.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Spill | Evacuate the area.[1] Avoid breathing dust and eliminate all ignition sources.[1] Wear appropriate PPE.[1] Cover the spill with an absorbent material, then sweep or shovel into a suitable container for disposal.[2][5] Clean the affected area thoroughly. |
Table 3: Emergency Response Protocols.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
